CAY10621
Description
Properties
IUPAC Name |
tert-butyl (4S)-4-hexadec-2-ynoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO4/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(28)22-21-30-26(5,6)27(22)24(29)31-25(2,3)4/h22H,7-18,21H2,1-6H3/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBSGZPIDCXNEH-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC#CC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC#CC(=O)[C@@H]1COC(N1C(=O)OC(C)(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAY10621: A Technical Guide to its Mechanism of Action as a Sphingosine Kinase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10621 is a potent and selective inhibitor of sphingosine kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway. By blocking the catalytic activity of SPHK1, this compound disrupts the balance between pro-apoptotic sphingolipids and pro-survival sphingosine-1-phosphate (S1P), leading to a range of cellular effects including cell cycle arrest, inhibition of proliferation, and induction of apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on key signaling pathways, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory activity.
Core Mechanism of Action: Inhibition of Sphingosine Kinase 1
This compound functions as a direct inhibitor of sphingosine kinase 1 (SPHK1). SPHK1 is the enzyme responsible for the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P)[1][2]. This conversion is a pivotal step in the so-called "sphingolipid rheostat," which balances the cellular levels of pro-apoptotic ceramides and sphingosine against the pro-survival and pro-proliferative actions of S1P. By inhibiting SPHK1, this compound effectively shifts this balance towards apoptosis and cell cycle arrest.
Quantitative Inhibition Data:
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 | 3.3 µM | Human SPHK1 | [1][2][3] |
| Selectivity | Selective for SPHK1 over SPHK2 at 10 µM | SPHK1/SPHK2 | [2][3] |
| Selectivity | Selective over PKC at concentrations less than 100 µM | PKC | [2][3] |
| Cellular Activity | 70% inhibition of SPHK1 activity at 5 µM | U937 cells | [2][3] |
Downstream Cellular Effects and Signaling Pathways
The inhibition of SPHK1 by this compound triggers a cascade of downstream cellular events, primarily impacting cell survival and proliferation pathways.
Inhibition of ERK1/2 and AKT Signaling
A key consequence of SPHK1 inhibition by this compound is the suppression of the ERK1/2 and AKT signaling pathways[4]. S1P, the product of SPHK1 activity, can activate its own G protein-coupled receptors (S1PRs), which in turn can lead to the activation of pro-survival pathways such as the Ras/Raf/MEK/ERK and PI3K/AKT cascades. By reducing S1P levels, this compound attenuates the signaling through these pathways, thereby promoting anti-proliferative and pro-apoptotic responses.
Induction of Cell Cycle Arrest and Apoptosis
This compound has been demonstrated to induce cell cycle arrest in the sub-G1 phase, a hallmark of apoptosis[4]. This effect is a direct consequence of the altered sphingolipid balance and the inhibition of pro-survival signaling pathways. The accumulation of sphingosine and ceramides, coupled with the reduction in S1P, creates a cellular environment that favors the activation of apoptotic machinery.
Experimental Protocols
The following sections provide generalized protocols for key experiments used to characterize the mechanism of action of this compound.
SPHK1 Inhibition Assay (Radiometric)
This assay measures the enzymatic activity of SPHK1 by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into sphingosine to produce [³²P]S1P.
Materials:
-
Recombinant human SPHK1
-
Sphingosine
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 0.5 mM DTT)
-
This compound
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager system
Procedure:
-
Prepare a reaction mixture containing assay buffer, sphingosine, and recombinant SPHK1.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture and pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding an acidic quench solution (e.g., 1N HCl).
-
Extract the lipids using a chloroform/methanol/water partition.
-
Spot the organic phase onto a TLC plate and develop the chromatogram to separate S1P from unreacted sphingosine and ATP.
-
Expose the dried TLC plate to a phosphor screen and quantify the radiolabeled S1P bands using a phosphorimager.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value.
Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., U937)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or a cell counting-based method)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control for the desired time.
-
Harvest the cells (including any floating cells) and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Gate the cell population to exclude debris and doublets, and analyze the DNA content histogram to determine the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.
Western Blotting for pERK and pAKT
This method is used to detect changes in the phosphorylation status of ERK1/2 and AKT, key downstream targets of SPHK1 signaling.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK1/2, anti-ERK1/2, anti-pAKT, anti-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound or vehicle control for the appropriate time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a valuable research tool for investigating the roles of SPHK1 in various cellular processes. Its mechanism of action, centered on the selective inhibition of SPHK1, leads to the modulation of critical signaling pathways involved in cell survival and proliferation, ultimately resulting in cell cycle arrest and apoptosis. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and the elucidation of the intricate functions of SPHK1 in health and disease.
References
CAY10621: An In-depth Technical Guide to a Specific SPHK1 Inhibitor and its Impact on the SPHK1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CAY10621, a specific inhibitor of Sphingosine Kinase 1 (SPHK1), and its role in modulating the SPHK1 signaling pathway. SPHK1 is a critical enzyme in cellular regulation, catalyzing the phosphorylation of sphingosine to the bioactive lipid mediator, sphingosine-1-phosphate (S1P). The SPHK1/S1P signaling axis is implicated in a myriad of cellular processes, including proliferation, survival, migration, and inflammation, and its dysregulation is a hallmark of numerous diseases, notably cancer. This document details the mechanism of action of this compound, presents its key quantitative data, provides detailed experimental protocols for its study, and visualizes the intricate signaling pathways and experimental workflows.
Introduction to the SPHK1 Signaling Pathway
Sphingosine Kinase 1 (SPHK1) is a lipid kinase that plays a pivotal role in the sphingolipid metabolic pathway.[1] It catalyzes the conversion of the pro-apoptotic lipid sphingosine into the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[1] This balance between sphingosine and S1P, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate.
Once synthesized, S1P can act intracellularly or be secreted to activate a family of five G protein-coupled receptors (GPCRs), S1PR1-5, on the cell surface. This "inside-out" signaling initiates a cascade of downstream pathways that are fundamental to cellular function. These pathways include the Ras-ERK and PI3K/Akt signaling cascades, which are central regulators of cell proliferation, survival, and motility.[2]
The overexpression of SPHK1 has been observed in various types of cancer, where it contributes to tumor growth, metastasis, and resistance to chemotherapy.[1][2] Consequently, SPHK1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.
This compound: A Specific SPHK1 Inhibitor
This compound, also known as SKI 5C, is a specific and low-toxicity inhibitor of SPHK1.[3][4] Its inhibitory action on SPHK1 disrupts the production of S1P, thereby attenuating the pro-survival and pro-proliferative signals mediated by the SPHK1/S1P axis. This targeted inhibition makes this compound a valuable tool for both basic research into the SPHK1 pathway and for the development of potential cancer therapeutics.[3][4]
Mechanism of Action
This compound functions as a competitive inhibitor of SPHK1, likely by binding to the sphingosine-binding site of the enzyme, thereby preventing the phosphorylation of its natural substrate. By reducing the intracellular levels of S1P, this compound effectively dampens the downstream signaling cascades that are reliant on S1P and its receptors. This leads to the inhibition of critical cellular processes that are often hyperactive in cancer cells, such as proliferation and survival, and has been shown to suppress both ERK1/2 and AKT signaling.[2][5]
Data Presentation
The following table summarizes the key quantitative data for this compound, providing a concise overview of its potency and selectivity.
| Parameter | Value | Reference |
| IC50 for SPHK1 | 3.3 µM | [3][4] |
| Selectivity | Selective for SPHK1 over SPHK2 at 10 µM | [6] |
| Cellular Activity | Inhibits SPHK1 activity by 70% in U937 cells at 5 µM | [6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
SPHK1 Signaling Pathway
Caption: SPHK1 Signaling Pathway and this compound Inhibition.
Experimental Workflow for Evaluating this compound
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on the SPHK1 signaling pathway.
In Vitro SPHK1 Activity Assay (Radiometric)
This assay measures the enzymatic activity of SPHK1 by quantifying the incorporation of radiolabeled phosphate into sphingosine.
Materials:
-
Recombinant human SPHK1
-
Sphingosine
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.5 M sucrose, 1 mM Na₃VO₄, 10 mM NaF)
-
Reaction termination buffer (e.g., Chloroform:Methanol:HCl, 100:200:1 v/v/v)
-
Thin Layer Chromatography (TLC) plates (silica gel 60)
-
TLC developing solvent (e.g., 1-butanol:acetic acid:water, 3:1:1 v/v/v)
-
Scintillation counter and fluid
Procedure:
-
Prepare the reaction mixture by combining the assay buffer, sphingosine (e.g., 50 µM), and the test compound (this compound or vehicle control) in a microcentrifuge tube.
-
Initiate the reaction by adding recombinant SPHK1 and [γ-³²P]ATP (e.g., 10 µCi).
-
Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes).[7]
-
Terminate the reaction by adding the reaction termination buffer.
-
Extract the lipids by adding chloroform and water, followed by centrifugation to separate the phases.
-
Spot the organic (lower) phase onto a TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front nears the top.
-
Dry the TLC plate and visualize the radiolabeled S1P spot using autoradiography or a phosphorimager.
-
Scrape the S1P spot from the TLC plate into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the SPHK1 activity based on the amount of incorporated radiolabel, and determine the inhibitory effect of this compound.
Measurement of Intracellular S1P Levels by LC-MS/MS
This protocol describes the extraction and quantification of S1P from cultured cells using liquid chromatography-tandem mass spectrometry.
Materials:
-
Cultured cells treated with this compound or vehicle
-
Internal standard (e.g., C17-S1P)
-
Methanol, Chloroform, HCl
-
LC-MS/MS system
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells and add the internal standard.
-
Extract lipids using a mixture of chloroform and methanol, often under acidic conditions.
-
Centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase and dry it under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent (e.g., methanol).
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and methanol with formic acid).
-
Detect and quantify S1P and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
Calculate the concentration of S1P in the samples relative to the internal standard.
Western Blot Analysis of Phospho-ERK and Phospho-AKT
This protocol details the detection of phosphorylated ERK and AKT in cell lysates by Western blotting to assess the downstream effects of SPHK1 inhibition.
Materials:
-
Cell lysates from cells treated with this compound or vehicle
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-phospho-AKT (Ser473), anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK, phospho-AKT, and total AKT to ensure equal loading and to determine the relative phosphorylation levels.
Cell Viability Assay (MTT)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Migration Assay (Transwell)
This assay assesses the migratory capacity of cells in response to SPHK1 inhibition.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
24-well plates
-
Cancer cell lines
-
This compound
-
Serum-free and serum-containing media
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Pre-treat cells with this compound or vehicle for a specified duration.
-
Seed the pre-treated cells in the upper chamber of the Transwell inserts in serum-free medium.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Compare the number of migrated cells between the this compound-treated and control groups.
Conclusion
This compound is a potent and specific inhibitor of SPHK1 that serves as an invaluable tool for dissecting the complex SPHK1/S1P signaling pathway. Its ability to modulate key cellular processes such as proliferation, survival, and migration underscores the therapeutic potential of targeting SPHK1 in diseases like cancer. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers and drug development professionals to investigate the effects of this compound and to further explore the therapeutic targeting of the SPHK1 pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. This compound(SKI 5C) | CAS#:120005-55-2 | Chemsrc [chemsrc.com]
- 5. caymanchem.com [caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
CAY10621: A Technical Guide to its Downstream Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10621, also known as SKI 5C, is a potent and selective inhibitor of sphingosine kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway. With an IC50 of 3.3 μM, this compound serves as a valuable tool for investigating the downstream consequences of SPHK1 inhibition. This technical guide provides an in-depth overview of the known downstream targets of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. By inhibiting SPHK1, this compound effectively reduces the production of the bioactive lipid, sphingosine-1-phosphate (S1P), leading to the modulation of critical cellular processes including cell proliferation, survival, and migration. This document is intended to be a comprehensive resource for researchers utilizing this compound in their studies.
Introduction to this compound and its Primary Target: SPHK1
This compound is a specific inhibitor of sphingosine kinase 1 (SPHK1), demonstrating selectivity over sphingosine kinase 2 (SPHK2).[1][2] SPHK1 is a lipid kinase that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling molecule with diverse intracellular and extracellular functions.[1][2][3] The SPHK1/S1P signaling axis is implicated in a multitude of physiological and pathological processes, including cancer progression, inflammation, and angiogenesis.[1][3][4] Overexpression of SPHK1 is a common feature in various cancers and is often associated with poor prognosis and resistance to therapy.[3]
This compound exerts its effects by blocking the catalytic activity of SPHK1, thereby depleting the cellular pool of S1P. This reduction in S1P levels disrupts the downstream signaling cascades that are normally activated by this lipid messenger, leading to a range of cellular responses.
Downstream Signaling Pathways Modulated by this compound
The inhibition of SPHK1 by this compound has been shown to impact several key signaling pathways that are crucial for cell growth and survival. The primary downstream consequences of this compound treatment are the inhibition of the ERK1/2 and AKT signaling pathways.[5]
Inhibition of the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. S1P, through its receptors, can activate this pathway. By reducing S1P levels, this compound leads to the attenuation of ERK1/2 signaling.[5]
Inhibition of the PI3K/AKT Pathway
The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is another critical signaling route that promotes cell survival, growth, and proliferation. S1P is a known activator of this pathway. Inhibition of SPHK1 by this compound results in the suppression of AKT signaling.[5]
Cellular Effects of this compound
The modulation of the aforementioned signaling pathways by this compound translates into significant effects on cellular function, primarily impacting cell cycle progression and apoptosis.
Induction of Cell Cycle Arrest
A key consequence of this compound treatment is the induction of cell cycle arrest, specifically in the sub-G1 phase.[5] This indicates that the inhibition of SPHK1 and the subsequent downstream signaling alterations prevent cells from progressing through the cell cycle, ultimately leading to an anti-proliferative effect.
Promotion of Apoptosis
By inhibiting the pro-survival ERK1/2 and AKT pathways, this compound promotes apoptosis, or programmed cell death. The accumulation of cells in the sub-G1 phase is a hallmark of apoptosis.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for SPHK1 | 3.3 μM | In vitro enzyme assay | [1][4] |
| Inhibition of SPHK1 activity | 70% at 5 μM | U937 cells | [1][2] |
| Selectivity | Selective for SPHK1 over SPHK2 | - | [2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action of this compound and the experimental approaches used to study its effects, the following diagrams have been generated using the DOT language.
References
CAY10621: An In-Depth Technical Guide to In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of CAY10621, a selective inhibitor of Sphingosine Kinase 1 (SPHK1). It details the compound's biochemical properties, its mechanism of action within the SPHK1 signaling pathway, and standardized protocols for its application in in vitro kinase assays. The guide is intended to equip researchers with the necessary information to effectively utilize this compound as a tool for studying SPHK1-mediated cellular processes and for potential therapeutic development.
This compound Compound Profile
This compound, also known as SKI 5C, is a potent and specific inhibitor of SPHK1.[1][2] Its fundamental chemical and biochemical properties are summarized below.
Table 1: Chemical Properties of this compound
| Property | Value |
| Synonyms | SKI 5C, SPHK1 Inhibitor 5C[1][3] |
| CAS Number | 120005-55-2[1][3][4] |
| Molecular Formula | C₂₆H₄₅NO₄[3][4] |
| Molecular Weight | 435.6 g/mol [3][4] |
| Purity | >98%[4] |
Kinase Specificity and Potency
This compound is characterized by its selective inhibition of SPHK1. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of an inhibitor.
Table 2: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ | Notes |
| Sphingosine Kinase 1 (SPHK1) | 3.3 µM | Primary target.[1][3][4][5] |
| Sphingosine Kinase 2 (SPHK2) | >10 µM | Demonstrates selectivity for SPHK1 over SPHK2.[3][5] |
| Protein Kinase C (PKC) | >100 µM | Low activity against PKC.[3][5] |
In a cellular context, this compound has been shown to inhibit SPHK1 activity by 70% in U937 cells when applied at a concentration of 5 µM.[3][5]
Mechanism of Action and Signaling Pathway
This compound exerts its effect by directly inhibiting the catalytic activity of SPHK1. This enzyme is a critical component of cellular signaling, responsible for phosphorylating the substrate sphingosine to produce the signaling lipid sphingosine-1-phosphate (S1P). S1P, in turn, regulates numerous downstream pathways, including those controlled by ERK1/2 and AKT, which are crucial for cell survival, proliferation, and migration.[2][4] By blocking SPHK1, this compound effectively reduces S1P levels and attenuates these downstream signals.
Experimental Protocols for In Vitro Kinase Assays
The following sections outline generalized protocols for determining the inhibitory activity of this compound against SPHK1. These can be adapted for various detection methods.
General Workflow
The fundamental workflow for an in vitro kinase inhibition assay involves combining the kinase and inhibitor, initiating the enzymatic reaction with ATP and a substrate, and finally detecting the output signal to measure the inhibitor's effect.
Protocol 1: Radiometric Filter Binding Assay (Gold Standard)
This classic method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the substrate.[6][7]
Materials:
-
Recombinant human SPHK1
-
Sphingosine (substrate)
-
This compound (dissolved in appropriate solvent, e.g., DMSO)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 20 mM TRIS-Cl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
Filter paper (e.g., P81 phosphocellulose)
-
Scintillation fluid and counter
Procedure:
-
Preparation : Prepare serial dilutions of this compound in the kinase assay buffer. A solvent control (e.g., DMSO) must be included.
-
Reaction Setup : In a microplate, add 10 µL of the this compound dilution (or control) to wells.
-
Enzyme Addition : Add 20 µL of SPHK1 enzyme solution to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind.
-
Reaction Initiation : Start the kinase reaction by adding 20 µL of the reaction mixture containing sphingosine and [γ-³²P]ATP.
-
Incubation : Incubate the plate for 30-60 minutes at 37°C.
-
Termination : Stop the reaction by spotting 40 µL of the reaction mixture from each well onto P81 phosphocellulose filter paper.
-
Washing : Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification : Air dry the filter paper, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Non-Radiometric ADP-Glo™ or Fluorometric Assay
This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a common high-throughput screening alternative.
Materials:
-
Recombinant human SPHK1
-
Sphingosine (substrate)
-
This compound (dissolved in DMSO)
-
ATP (non-radiolabeled)
-
Kinase Assay Buffer (as above)
-
Commercial ADP detection kit (e.g., ADP-Glo™, Kinase-Glo®)
-
Opaque-walled microplates (e.g., black 384-well)
-
Luminometer or fluorometer
Procedure:
-
Reaction Setup : To the wells of a black microplate, add 5 µL of the test compound (this compound), control inhibitor, or vehicle control (DMSO).
-
Enzyme Addition : Add 10 µL of SPHK1 enzyme solution to all wells and incubate for 10-30 minutes at room temperature.
-
Reaction Initiation : Add 5 µL of a reaction mixture containing ATP and sphingosine to each well to start the reaction. Mix gently.
-
Incubation : Incubate for 30-60 minutes at 37°C.
-
ADP Detection : Follow the manufacturer's instructions for the ADP detection kit. This typically involves:
-
Adding a reagent to stop the kinase reaction and deplete any remaining ATP.
-
Adding a second reagent to convert the generated ADP into a detectable signal (luminescence or fluorescence).
-
-
Quantification : Measure the signal using a plate reader (luminescence or fluorescence at specified wavelengths, e.g., λEx = 530 nm / λEm = 590 nm for some fluorescent kits).
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the IC₅₀ value of this compound.
-
Calculate Percent Inhibition : Use the signals from the vehicle control (0% inhibition) and a background control (100% inhibition) to normalize the data.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
-
Generate Dose-Response Curve : Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Determine IC₅₀ : Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and calculate the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition of SPHK1 activity.
Conclusion
This compound is a valuable chemical probe for investigating the roles of SPHK1. With a confirmed IC₅₀ of 3.3 µM and high selectivity over SPHK2 and PKC, it allows for targeted inhibition of SPHK1 in biochemical assays.[3][5] The protocols and data analysis workflows detailed in this guide provide a robust framework for researchers to accurately quantify the inhibitory effects of this compound and further explore the therapeutic potential of targeting the sphingosine kinase pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound(SKI 5C) | CAS#:120005-55-2 | Chemsrc [chemsrc.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound (SKI 5C), SPHK 1 inhibitor (CAS 120005-55-2) | Abcam [abcam.com]
- 5. glpbio.com [glpbio.com]
- 6. revvity.com [revvity.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
An In-depth Technical Guide to the Cell Permeability and Uptake of CAY10621
Disclaimer: Publicly available experimental data specifically detailing the cell permeability and uptake of CAY10621 is limited. This guide provides a comprehensive overview of the principles and methodologies that researchers and drug development professionals would typically employ to assess the cell permeability and uptake of a small molecule kinase inhibitor like this compound. The experimental protocols, data, and diagrams presented are representative of standard industry practices.
Introduction
This compound is a potent and selective inhibitor of sphingosine kinase 1 (SPHK1), an enzyme that plays a crucial role in cell proliferation, survival, and migration.[1][2][3][4] The efficacy of this compound as a therapeutic agent or research tool is critically dependent on its ability to cross the cell membrane and reach its intracellular target. Understanding the mechanisms of its cell permeability and uptake is therefore paramount for predicting its pharmacokinetic and pharmacodynamic properties.
This technical guide outlines the standard experimental approaches to quantify the cell permeability of this compound, details the methodologies for these key experiments, and illustrates the relevant signaling pathways and experimental workflows.
Quantitative Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the cell permeability of a small molecule inhibitor like this compound, as would be determined by standard in vitro assays.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data
This table summarizes the effective permeability (Pe) of a test compound as determined by PAMPA, a high-throughput assay that predicts passive diffusion across an artificial lipid membrane.
| Compound | Concentration (µM) | Incubation Time (h) | Effective Permeability (Pe) (10⁻⁶ cm/s) | Permeability Classification |
| This compound (Hypothetical) | 10 | 18 | 8.5 | High |
| Low Permeability Control | 10 | 18 | < 1.0 | Low |
| High Permeability Control | 10 | 18 | > 15.0 | High |
Table 2: Caco-2 Cell Permeability Assay Data
This table presents the apparent permeability coefficient (Papp) for a test compound across a Caco-2 cell monolayer, which is considered the gold standard for predicting in vivo intestinal absorption. This assay can also indicate the involvement of active transport mechanisms.
| Direction | Compound | Concentration (µM) | Incubation Time (min) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Apical to Basolateral (A-B) | This compound (Hypothetical) | 10 | 120 | 6.2 | 2.1 |
| Basolateral to Apical (B-A) | This compound (Hypothetical) | 10 | 120 | 13.0 | |
| A-B | High Permeability Control | 10 | 120 | 20.5 | 0.9 |
| B-A | High Permeability Control | 10 | 120 | 18.5 | |
| A-B | Low Permeability Control | 10 | 120 | 0.8 | 3.5 |
| B-A | Low Permeability Control | 10 | 120 | 2.8 |
An efflux ratio greater than 2 is indicative of active efflux.
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data tables are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-well donor and acceptor plates
-
Lecithin/dodecane solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV/Vis spectrophotometer or LC-MS/MS for analysis
Procedure:
-
Preparation of Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Preparation of Donor Plate Membrane: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate.
-
Preparation of Donor Solution: Prepare a 10 µM solution of the test compound in PBS from the stock solution.
-
Assay Initiation: Add 150 µL of the donor solution to each well of the donor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate and incubate at room temperature for 18 hours in a humidified chamber.
-
Sample Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectrophotometry or LC-MS/MS).
-
Calculation of Effective Permeability (Pe): The effective permeability is calculated using the following equation: Pe = C x Vd x Va / ((Vd + Va) x Area x Time x ΔC) Where C is a constant, Vd is the volume of the donor well, Va is the volume of the acceptor well, Area is the area of the membrane, Time is the incubation time, and ΔC is the change in concentration.
Caco-2 Cell Permeability Assay
Objective: To determine the rate of transport of a compound across a monolayer of human intestinal epithelial cells (Caco-2), providing insight into both passive diffusion and active transport mechanisms.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell plates with permeable supports
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the permeable supports of the Transwell plates and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by determining the permeability of a paracellular marker like Lucifer yellow.
-
Preparation of Dosing Solutions: Prepare a 10 µM solution of the test compound in HBSS.
-
Transport Experiment (Apical to Basolateral - A-B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add 0.4 mL of the dosing solution to the apical (upper) chamber and 1.2 mL of fresh HBSS to the basolateral (lower) chamber. c. Incubate at 37°C with gentle shaking for 120 minutes. d. At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
Transport Experiment (Basolateral to Apical - B-A): a. Wash the cell monolayers with pre-warmed HBSS. b. Add 1.2 mL of the dosing solution to the basolateral chamber and 0.4 mL of fresh HBSS to the apical chamber. c. Incubate at 37°C with gentle shaking for 120 minutes. d. At specified time points, collect samples from the apical chamber and replace with fresh HBSS.
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The apparent permeability is calculated using the following equation: Papp = (dQ/dt) / (A x C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
Mandatory Visualization
Signaling Pathway
This compound is an inhibitor of Sphingosine Kinase 1 (SPHK1). The following diagram illustrates the SPHK1 signaling pathway. SPHK1 phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P), a signaling lipid that can act intracellularly or be exported to activate G protein-coupled receptors (S1PRs) on the cell surface, leading to downstream signaling cascades that regulate cell survival, proliferation, and migration.[5][6][7][8]
Experimental Workflows
The following diagrams illustrate the workflows for the PAMPA and Caco-2 permeability assays.
PAMPA Workflow
Caco-2 Permeability Assay Workflow
Conclusion
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to CAY10621 and its Role in Cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10621, also known as SKI 5C, is a potent and specific inhibitor of sphingosine kinase 1 (SphK1), an enzyme that plays a critical role in cell proliferation, survival, and migration. By catalyzing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), SphK1 influences a variety of signaling pathways implicated in cancer progression. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in cell proliferation studies, offering detailed experimental protocols and data for researchers in oncology and drug development.
Mechanism of Action
This compound acts as a specific inhibitor of Sphingosine Kinase 1 (SphK1) with an IC50 of 3.3 μM.[1] It demonstrates selectivity for SPHK1 over SPHK2 at a concentration of 10 μM.[2] The inhibition of SphK1 by this compound disrupts the balance between the pro-apoptotic sphingolipid ceramide and the pro-survival sphingosine-1-phosphate (S1P). This disruption leads to the inhibition of downstream signaling pathways that are crucial for cell proliferation and survival, including the PI3K/Akt/mTOR and ERK1/2 pathways.[1] The antiproliferative effects of this compound are also associated with the induction of cell cycle arrest, particularly in the sub-G1 phase, which is indicative of apoptosis.[1]
Data Presentation: Antiproliferative Activity of this compound
The inhibitory effect of this compound on cell proliferation has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-NEP-1 | Wilms' Tumor | ~4.11 | [1] |
| G401 | Wilms' Tumor | ~9.74 | [1] |
| U937 | Histiocytic Lymphoma | 70% inhibition at 5 µM | [2] |
Signaling Pathways Affected by this compound
The inhibition of SphK1 by this compound has significant downstream effects on key signaling pathways that regulate cell proliferation and survival.
Figure 1: this compound inhibits SPHK1, leading to downregulation of pro-survival signaling pathways.
Experimental Protocols
Cell Proliferation and Viability Assays
1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Figure 2: Workflow of the MTT cell viability assay.
2. BrdU Incorporation Assay
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.
-
Materials:
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
-
Protocol:
-
Seed cells and treat with this compound as in the MTT assay.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Remove the medium, and fix and denature the cells.
-
Add anti-BrdU antibody and incubate for 1 hour.
-
Wash and add HRP-conjugated secondary antibody, then incubate for 30 minutes.
-
Add TMB substrate and incubate for 15-30 minutes.
-
Add stop solution and measure absorbance at 450 nm.
-
Figure 3: Workflow of the BrdU cell proliferation assay.
Cell Cycle Analysis
Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
-
-
Protocol:
-
Harvest cells after treatment with this compound.
-
Wash cells with PBS and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend cells in PI staining solution and incubate for 30 minutes in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Figure 4: Workflow for cell cycle analysis using Propidium Iodide staining.
Conclusion
This compound is a valuable tool for studying the role of SphK1 in cell proliferation and for exploring its potential as a therapeutic target in cancer. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively utilize this compound in their cell proliferation studies. The provided data and pathway diagrams offer a clear framework for understanding its mechanism of action and designing further experiments. As research in this area continues, a deeper understanding of the intricate signaling networks regulated by SphK1 will undoubtedly emerge, paving the way for novel cancer therapies.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to CAY10621 for Cancer Cell Line Research
This guide provides a comprehensive overview of this compound, a potent and selective inhibitor of sphingosine kinase 1 (SPHK1), for its application in cancer cell line research. We will delve into its mechanism of action, effects on cancer cells, and the signaling pathways it modulates, supported by quantitative data and experimental methodologies.
Core Mechanism of Action
This compound, also known as SKI 5C, is a specific inhibitor of sphingosine kinase 1 (SPHK1), an enzyme that plays a crucial role in cell survival, proliferation, and migration.[1][2][3][4][5] SPHK1 catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a signaling lipid that promotes cancer progression. By inhibiting SPHK1, this compound effectively reduces the production of S1P, thereby hindering downstream pro-survival and proliferative signaling pathways.
This compound exhibits an IC50 of 3.3 μM for SPHK1 and is selective for SPHK1 over SPHK2 at a concentration of 10 μM and over protein kinase C (PKC) at concentrations below 100 μM.[1][5] This selectivity makes it a valuable tool for specifically investigating the role of SPHK1 in cancer biology.
Quantitative Data on the Effects of this compound on Cancer Cell Lines
The following tables summarize the quantitative data available on the efficacy of this compound in various cancer cell lines.
Table 1: Inhibitory Activity of this compound
| Cell Line | Cancer Type | Parameter | Concentration | Result |
| U937 | Histiocytic Lymphoma | SPHK1 Activity Inhibition | 5 μM | 70% reduction[1][5] |
Table 2: Apoptotic Effects of this compound (24-hour treatment)
| Cell Line | Cancer Type | Concentration | Fold Increase in Apoptosis | Apoptosis Rate (%) (this compound vs. Control) |
| SK-NEP-1 | Wilms' Tumor | 5 μM | 5.1-fold | 20.43 ± 2.48 vs. 4.03 ± 0.83[6] |
| G401 | Wilms' Tumor | 5 μM | 9.4-fold | 22.57 ± 5.08 vs. 2.4 ± 0.66[6] |
Key Signaling Pathways Modulated by this compound
This compound has been shown to impact several critical signaling pathways that are often dysregulated in cancer.
-
AKT Signaling: this compound inhibits the AKT signaling pathway, which is a central regulator of cell survival and proliferation.
-
ERK1/2 Signaling: Inhibition of the ERK1/2 (MAPK) pathway is another key mechanism by which this compound exerts its anti-cancer effects.
-
NF-κB Signaling: In Wilms' tumor cells, this compound has been observed to inhibit the phosphorylation of NF-κB p65, a key component of the NF-κB pathway that promotes inflammation and cell survival.[6]
The inhibition of these pathways leads to cell cycle arrest, specifically in the sub-G1 phase, and the induction of apoptosis.[6]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in cancer cell lines.
Cell Proliferation Assay (CCK-8)
This protocol is adapted from methodologies used in the study of this compound in Wilms' tumor cell lines.[6]
-
Cell Seeding: Seed cancer cells (e.g., SK-NEP-1, G401) in 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., 0.25 μM to 20 μM) in the appropriate cell culture medium. A DMSO control should be included, with the final DMSO concentration being the same across all wells.
-
Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of this compound or DMSO. Incubate the plates for 24 hours.
-
CCK-8 Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell proliferation as a percentage of the DMSO-treated control wells. Determine the IC50 value by plotting the proliferation values on a logarithmic curve.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This protocol is based on the methods described for assessing this compound-induced apoptosis.[6]
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 5 μM) or DMSO for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (PI positive).
Western Blotting for Signaling Pathway Analysis
This protocol outlines the general steps for analyzing changes in protein phosphorylation.
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK1/2, phospho-AKT, phospho-NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate the key concepts discussed in this guide.
Caption: this compound inhibits SPHK1, blocking S1P production and downstream pro-survival signaling.
Caption: Workflow for assessing apoptosis in cancer cells treated with this compound.
Caption: Logical flow from this compound administration to its ultimate anti-tumor effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound(SKI 5C) | CAS#:120005-55-2 | Chemsrc [chemsrc.com]
- 4. This compound (SKI 5C) | SPHK1抑制剂 | MCE [medchemexpress.cn]
- 5. glpbio.com [glpbio.com]
- 6. A novel sphingosine kinase 1 inhibitor (SKI-5C) induces cell death of Wilms’ tumor cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
CAY10621: A Technical Guide for its Application as a Sphingosine Kinase 1 (SPHK1) Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10621, also known as SKI 5C, has emerged as a valuable chemical probe for the investigation of Sphingosine Kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway. SPHK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling lipid involved in a myriad of cellular processes including cell growth, proliferation, survival, and migration. Dysregulation of the SPHK1/S1P axis has been implicated in numerous pathologies, most notably in cancer and inflammatory diseases, making SPHK1 a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activities, selectivity profile, and detailed experimental protocols for its use in interrogating SPHK1 function. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a chemical probe in their studies.
Introduction to this compound
This compound is a potent inhibitor of SPHK1 with a reported IC50 of 3.3 μM.[1][2][3] It has demonstrated selectivity for SPHK1 over the closely related isoform SPHK2 and Protein Kinase C (PKC).[1][2] In cellular contexts, this compound has been shown to effectively inhibit SPHK1 activity, for instance, causing a 70% reduction in SPHK1 activity in U937 cells at a concentration of 5 μM.[1][2] Beyond its direct inhibitory action on SPHK1, this compound has been observed to modulate downstream signaling pathways, notably inhibiting the ERK1/2 and AKT signaling cascades.[4][5] These cellular effects translate to anti-proliferative activity and the induction of cell cycle arrest in the sub-G1 phase.[4][5]
Physicochemical and Biochemical Properties
A comprehensive understanding of the properties of this compound is essential for its proper handling and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (4S)-2,2-dimethyl-4-(1-oxo-2-hexadecyn-1-yl)-3-oxazolidinecarboxylic acid, 1,1-dimethylethyl ester | [1] |
| Synonyms | SKI 5C, SPHK1 Inhibitor 5C | [1] |
| CAS Number | 120005-55-2 | [1] |
| Molecular Formula | C₂₆H₄₅NO₄ | [1] |
| Molecular Weight | 435.6 g/mol | [1][4] |
| Purity | ≥98% | [4] |
| Formulation | A solution in methyl acetate | [1] |
| Solubility | DMF: 3 mg/ml, DMSO: 2 mg/ml, Ethanol: 2.5 mg/ml | [1] |
| Storage | -20°C | [1][4] |
| Stability | ≥ 2 years at -20°C | [1] |
Table 2: Biochemical and Cellular Activity of this compound
| Parameter | Value/Effect | Cell Line/System | Reference(s) |
| SPHK1 IC₅₀ | 3.3 μM | Recombinant Human SPHK1 | [1][2][3] |
| Selectivity | Selective for SPHK1 over SPHK2 at 10 μM | Recombinant Human SPHK2 | [1][2] |
| Selective for SPHK1 over PKC at < 100 μM | Protein Kinase C | [1][2] | |
| Cellular SPHK1 Inhibition | 70% inhibition at 5 μM | U937 cells | [1][2] |
| Downstream Signaling | Inhibits ERK1/2 and AKT signaling | - | [4][5] |
| Cellular Effects | Induces cell cycle arrest in sub-G1 phase, Shows antiproliferative effects | - | [4][5] |
Signaling Pathways and Experimental Workflows
SPHK1 Signaling Pathway
SPHK1 is a key enzyme that sits at the nexus of several important signaling pathways. Its product, S1P, can act intracellularly or be exported to activate a family of G protein-coupled receptors (GPCRs), namely S1P₁₋₅, initiating a cascade of downstream events that influence cell fate. The inhibition of SPHK1 by this compound leads to a reduction in S1P levels, thereby attenuating these downstream signals. A simplified representation of this pathway is depicted below.
Experimental Workflow for SPHK1 Inhibition Analysis
A typical workflow to assess the inhibitory potential of this compound on SPHK1 activity, both biochemically and in a cellular context, is outlined below. This workflow integrates an in vitro kinase assay with a cell-based assay and downstream signaling analysis.
Experimental Protocols
In Vitro SPHK1 Inhibition Assay (Radiometric)
This protocol is a generalized method adapted from the original study by Wong et al. for determining the in vitro inhibitory activity of this compound against SPHK1.
Materials:
-
Recombinant human SPHK1
-
Sphingosine
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 20 mM KCl, 1 mM β-glycerophosphate, 1 mM DTT, 1 mM Na₃VO₄, 10 mM MgCl₂, 0.5 mM EDTA, 1% Triton X-100)
-
This compound stock solution (in DMSO)
-
Reaction termination buffer (e.g., Chloroform:Methanol:HCl, 100:200:1, v/v/v)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60)
-
TLC developing solvent (e.g., 1-butanol:acetic acid:water, 3:1:1, v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, combine recombinant SPHK1, sphingosine (e.g., 50 μM final concentration), and the desired concentration of this compound or vehicle (DMSO) control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., 10 μCi, 1 mM final concentration).
-
Incubate the reaction at 37°C for 20-30 minutes.
-
Stop the reaction by adding the reaction termination buffer.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Spot the organic (lower) phase containing the lipids onto a TLC plate.
-
Develop the TLC plate using the developing solvent.
-
Air dry the TLC plate and visualize the radiolabeled sphingosine-1-phosphate (S1P) spot using a phosphorimager.
-
Quantify the radioactivity of the S1P spot and calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular SPHK1 Activity Assay in U937 Cells
This protocol describes a method to measure the effect of this compound on endogenous SPHK1 activity in U937 human monocytic cells.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., SPHK assay buffer from the in vitro protocol)
-
Protein assay reagent (e.g., BCA or Bradford)
-
Radiometric SPHK1 assay components (as described in section 4.1)
Procedure:
-
Culture U937 cells to the desired density.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysate.
-
Perform the in vitro SPHK1 radiometric assay as described in section 4.1, using a standardized amount of cell lysate as the source of SPHK1.
-
Calculate the SPHK1 activity and determine the percentage of inhibition for each this compound concentration relative to the vehicle-treated control.
Western Blot Analysis of p-ERK and p-AKT
This protocol outlines the procedure to assess the impact of this compound on the phosphorylation status of ERK1/2 and AKT.
Materials:
-
Cell line of interest (e.g., U937 or other relevant cell line)
-
Appropriate cell culture medium
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Protein assay reagent
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with this compound at various concentrations and for different time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize the data, strip the membrane and re-probe with the corresponding total protein antibody (e.g., anti-total-ERK1/2).
-
Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.
Selectivity Profile
Conclusion
This compound is a valuable tool for the pharmacological interrogation of SPHK1. Its demonstrated potency and cellular activity make it a suitable probe for elucidating the multifaceted roles of SPHK1 in health and disease. This guide provides a comprehensive overview of its properties and detailed protocols to facilitate its effective use in the laboratory. As with any chemical probe, careful consideration of its selectivity and the use of appropriate controls are paramount for robust and reproducible scientific findings. Further investigation into its comprehensive selectivity profile will undoubtedly enhance its utility as a specific chemical probe for SPHK1.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of sphingosine analogues as inhibitors of sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CAY10621 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10621 is a potent and selective inhibitor of sphingosine kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway.[1][2][3][4][5] SPHK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in regulating a myriad of cellular processes, including cell growth, proliferation, survival, and migration.[6] Dysregulation of the SPHK1/S1P signaling axis has been implicated in the pathology of various diseases, most notably in cancer, where it contributes to tumor progression, metastasis, and resistance to therapy.[2][3][4][6] this compound offers a valuable tool for investigating the roles of SPHK1 in these processes and for exploring its therapeutic potential. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Product Information
| Parameter | Value | Reference |
| Synonyms | SKI 5C, SPHK1 Inhibitor 5C | [1][2][3][5] |
| CAS Number | 120005-55-2 | [1] |
| Molecular Formula | C₂₆H₄₅NO₄ | [1] |
| Molecular Weight | 435.6 g/mol | [1] |
| Target | Sphingosine Kinase 1 (SPHK1) | [1][2][3][4][5] |
| Formulation | A solution in methyl acetate | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 2 years | [1] |
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 3.3 μM | In vitro enzyme assay | [1][2][3][4][5] |
| Inhibition | 70% inhibition of SPHK1 activity at 5 μM | U937 cells | [1][5] |
| Selectivity | Selective for SPHK1 over SPHK2 at 10 μM and PKC at < 100 μM | In vitro kinase assays | [1][5] |
Solubility
| Solvent | Solubility | Reference |
| DMF | 3 mg/mL | [1] |
| DMSO | 2 mg/mL | [1] |
| Ethanol | 2.5 mg/mL | [1] |
Signaling Pathway
This compound exerts its effects by inhibiting SPHK1, thereby blocking the production of S1P. This leads to the modulation of downstream signaling pathways that are crucial for cell survival and proliferation.
Caption: this compound inhibits SPHK1, blocking S1P production and downstream pro-survival pathways.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of this compound to ensure the compound is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (MW = 435.6 g/mol ), add 229.6 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Cell Culture and Treatment
Materials:
-
Cancer cell line of interest (e.g., U937, MDA-MB-436)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks or plates
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells as needed to maintain logarithmic growth.[7]
-
For experiments, seed the cells at an appropriate density in cell culture plates or flasks. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the experiment.[7][8]
-
Allow the cells to adhere and recover for 24 hours.
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1, 3.3, 5, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cells treated with this compound as described above in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
After the desired treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15-30 minutes in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for assessing cell viability using the MTT assay after this compound treatment.
Western Blot Analysis
This protocol can be used to analyze the effect of this compound on the expression or phosphorylation of proteins downstream of SPHK1.
Materials:
-
Cells treated with this compound as described above in 6-well plates or larger flasks
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Cell Viability in Control Group | - High DMSO concentration- Cells seeded too sparsely- Contamination | - Ensure final DMSO concentration is ≤ 0.1%- Optimize cell seeding density- Check for and eliminate sources of contamination |
| Inconsistent Results | - Inconsistent cell passage number- Variation in treatment times- Stock solution degradation | - Use cells within a consistent passage number range- Ensure precise timing for treatments and assays- Prepare fresh aliquots of this compound stock solution |
| No Effect of this compound | - Inactive compound- Cell line is not sensitive to SPHK1 inhibition- Insufficient treatment concentration or duration | - Verify the activity of the compound with a positive control- Test a range of cell lines- Perform dose-response and time-course experiments |
Conclusion
This compound is a valuable research tool for studying the biological functions of SPHK1 and its role in disease. The protocols provided here offer a framework for utilizing this compound in cell culture-based experiments. As with any experimental system, optimization of conditions for specific cell lines and assays is recommended to ensure robust and reproducible results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (SKI 5C) | SPHK1抑制剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Design, Synthesis and Biological Activity Testing of Library of Sphk1 Inhibitors [mdpi.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10621 in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10621 is a potent and selective inhibitor of sphingosine kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway.[1][2] SPHK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous cellular processes, including cell proliferation, survival, migration, and inflammation. In many cancers, including breast cancer, SPHK1 is overexpressed and contributes to tumor progression and therapeutic resistance. Inhibition of SPHK1 by this compound presents a promising therapeutic strategy for cancers dependent on this pathway. These application notes provide detailed protocols for determining the working concentration of this compound in the human breast adenocarcinoma cell line, MCF-7, and for assessing its effects on cell viability, apoptosis, and relevant signaling pathways.
Mechanism of Action
This compound specifically targets SPHK1, thereby reducing the intracellular levels of the pro-survival and pro-proliferative molecule S1P.[3] This disruption of the S1P signaling cascade can lead to an accumulation of its pro-apoptotic precursor, ceramide. The downstream effects of SPHK1 inhibition in cancer cells include the induction of cell cycle arrest and apoptosis, as well as the inhibition of key pro-survival signaling pathways such as the ERK1/2 and AKT pathways.[4][5][6]
Data Presentation
| Parameter | Value | Reference |
| Target | Sphingosine Kinase 1 (SPHK1) | [1][2] |
| IC50 | 3.3 µM | [1][2] |
| Activity in other cell lines | 70% inhibition of SPHK1 activity in U937 cells at 5 µM | [2] |
| Known Downstream Effects | Inhibition of ERK1/2 and AKT signaling, induction of cell cycle arrest |
Based on the IC50 value, a starting concentration range of 1 µM to 25 µM is recommended for initial dose-response experiments in MCF-7 cells.
Experimental Protocols
1. Cell Culture
-
Cell Line: MCF-7 (human breast adenocarcinoma)
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. Preparation of this compound Stock Solution
-
Solvent: this compound is soluble in dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution in DMSO.
-
Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of this compound in complete cell culture medium for each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
3. Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on MCF-7 cells and to establish the IC50 value.
-
Materials:
-
MCF-7 cells
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0, 1, 2.5, 5, 10, 15, 20, and 25 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
-
4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis in MCF-7 cells following treatment with this compound.
-
Materials:
-
MCF-7 cells
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well in 2 mL of complete medium.
-
Incubate for 24 hours.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Mandatory Visualization
Caption: this compound inhibits SPHK1, blocking S1P production and promoting apoptosis.
Caption: Workflow for determining this compound's effect on MCF-7 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid activation of ERK1/2 and AKT in human breast cancer cells by cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERK activation and cell growth require CaM kinases in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of AKT sensitizes MCF-7 human breast cancer-initiating cells to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10621 Animal Model Administration Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10621, also known as SKI-5C, is a potent and specific inhibitor of sphingosine kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway.[1][2][3] SPHK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in numerous cellular processes, including cell proliferation, survival, migration, and inflammation. Dysregulation of the SPHK1/S1P axis has been implicated in the pathogenesis of various diseases, particularly cancer. This compound exhibits an IC50 of 3.3 μM for SPHK1 and is selective over sphingosine kinase 2 (SPHK2).[1][2] This document provides detailed application notes and protocols for the in vivo administration of this compound in animal models, based on available preclinical research.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of SPHK1. This blockade prevents the production of S1P, leading to an accumulation of pro-apoptotic sphingolipids like ceramide and sphingosine, and a reduction in pro-survival S1P signaling. S1P acts both intracellularly and extracellularly through a family of G protein-coupled receptors (S1PR1-5).[4][5][6][7] The downstream signaling pathways affected by SPHK1 inhibition include the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which are crucial for cell survival and proliferation.[8] In Wilms' tumor cells, this compound has been shown to induce apoptosis through the PRKACA/MAPK/NF-κB pathway.
Signaling Pathway of SPHK1 and Inhibition by this compound
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sphingosine Kinase 1 Signaling in Breast Cancer: A Potential Target to Tackle Breast Cancer Stem Cells [frontiersin.org]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated ERK (p-ERK) Following CAY10621 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Extracellular signal-regulated kinase (ERK) pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the ERK pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The activation of this pathway culminates in the phosphorylation of ERK1 and ERK2 (p44/42 MAPK), and therefore, the levels of phosphorylated ERK (p-ERK) serve as a reliable indicator of pathway activity.[4] CAY10621 is a potent and specific inhibitor of sphingosine kinase 1 (SPHK1) with an IC50 of 3.3 μM.[5][6][7][8] SPHK1 is an enzyme that produces sphingosine-1-phosphate (S1P), a signaling lipid known to influence downstream pathways, including the ERK cascade. These application notes provide a comprehensive protocol for utilizing Western blotting to investigate the effect of this compound on ERK phosphorylation in cell lysates.
Signaling Pathway Overview:
The canonical ERK signaling pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs). This triggers a phosphorylation cascade that activates Ras, which in turn activates Raf. Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK.[2][9][10] Activated, phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate gene expression.[9][10] this compound inhibits SPHK1, thereby reducing the production of S1P. S1P can activate cell surface receptors that couple to the ERK pathway. By inhibiting SPHK1, this compound is hypothesized to attenuate this activation, leading to a decrease in p-ERK levels.
Caption: ERK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
A. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): To reduce basal p-ERK levels, serum-starve the cells for 12-24 hours prior to treatment.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound for a predetermined duration. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Positive Control: In a separate well, treat cells with a known ERK pathway activator (e.g., Phorbol 12-myristate 13-acetate) to serve as a positive control for p-ERK detection.
B. Lysate Preparation
-
Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the protein extract.
C. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading onto the SDS-PAGE gel.
D. Western Blotting
-
SDS-PAGE: Load 20-30 µg of protein from each sample into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with the anti-phospho-ERK1/2 antibody (typically at a 1:1000 to 1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10,000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature with gentle agitation.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add the ECL substrate to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for Total ERK): To ensure equal protein loading, the same membrane can be stripped of the p-ERK antibodies and re-probed for total ERK. Incubate the membrane in a stripping buffer, wash, re-block, and then follow steps 4-8 using an anti-total ERK1/2 antibody.[4][11]
Caption: Experimental workflow for p-ERK Western blot analysis.
Data Presentation
Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the p-ERK band should be normalized to the intensity of the corresponding total ERK band to account for any variations in protein loading. The final data can be presented as a percentage of the control (vehicle-treated) p-ERK levels.
Table 1: Recommended Reagents and Conditions for Western Blotting
| Parameter | Recommendation |
| Cell Lysis Buffer | RIPA buffer with protease and phosphatase inhibitors |
| Protein Assay | BCA or Bradford assay |
| SDS-PAGE Gel | 10% or 12% polyacrylamide |
| Membrane | PVDF or Nitrocellulose |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST |
| Primary Antibody (p-ERK) | Anti-phospho-ERK1/2 (e.g., Thr202/Tyr204) |
| Primary Antibody Dilution | 1:1000 - 1:2000 in 5% BSA/TBST |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
| Secondary Antibody Dilution | 1:5000 - 1:10,000 in 5% non-fat dry milk/TBST |
| Detection Reagent | ECL substrate |
Table 2: Example Data Representation of p-ERK Levels after this compound Treatment
| This compound Concentration (µM) | p-ERK/Total ERK Ratio (Normalized to Vehicle) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 5 | 0.52 |
| 10 | 0.23 |
| 25 | 0.11 |
This application note provides a detailed protocol for performing a Western blot to assess the inhibitory effect of this compound on ERK phosphorylation. By following this methodology, researchers can effectively quantify the dose-dependent inhibition of the ERK signaling pathway, which is crucial for the preclinical evaluation of SPHK1 inhibitors in drug development.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. abeomics.com [abeomics.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound(SKI 5C) | CAS#:120005-55-2 | Chemsrc [chemsrc.com]
- 9. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10621 in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of CAY10621, a potent and selective inhibitor of Sphingosine Kinase 1 (SPHK1), in immunofluorescence staining applications. These guidelines are intended to assist researchers in visualizing the subcellular effects of SPHK1 inhibition.
Introduction
This compound is a specific inhibitor of Sphingosine Kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway.[1][2][3] SPHK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in a myriad of cellular processes including cell growth, proliferation, survival, and migration.[1][4] Dysregulation of the SPHK1/S1P signaling axis has been implicated in various diseases, including cancer and inflammatory disorders.[3][5] this compound offers a valuable tool for investigating the cellular functions of SPHK1 and the therapeutic potential of its inhibition. Immunofluorescence staining is a powerful technique to study the effects of this compound on protein expression, localization, and signaling pathway activation at the subcellular level.
Quantitative Data Summary
The inhibitory activity of this compound and other relevant inhibitors on SPHK1 is summarized in the table below. This data is crucial for determining the appropriate working concentrations for cell-based assays.
| Compound | Target | IC50 | Cell-Based Activity | Reference |
| This compound | SPHK1 | 3.3 µM | Inhibits SPHK1 activity by 70% in U937 cells at 5 µM | [1] |
| PF-543 | SPHK1 | 3.6 nM (Ki) | Potent suppression of SPHK1 in various cancer cell lines | [4] |
Signaling Pathway
This compound, by inhibiting SPHK1, blocks the production of S1P. This leads to the modulation of several downstream signaling pathways that are crucial for cell fate and function. The diagram below illustrates the central role of SPHK1 and the downstream consequences of its inhibition.
This compound inhibits SPHK1, blocking S1P production and downstream signaling.
Experimental Protocols
The following protocols provide a general framework for immunofluorescence staining to assess the effects of this compound. Optimization may be required for specific cell types and target proteins.
Immunofluorescence Staining Workflow
General workflow for immunofluorescence staining after this compound treatment.
Detailed Protocol for Immunofluorescence Staining of Adherent Cells
Materials:
-
Cells of interest
-
Culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS
-
Primary antibodies (e.g., against p-Akt, p-ERK, NF-κB p65)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Glass coverslips or chamber slides
-
Microscope slides
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips or chamber slides in a culture plate.
-
Culture cells until they reach 50-70% confluency.[6]
-
Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control for the predetermined duration.
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.[7]
-
If desired, incubate with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Rinse briefly with PBS.
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
-
Imaging and Analysis:
Potential Applications and Targets for Investigation
Based on the known signaling pathways affected by SPHK1 inhibition, the following are potential applications and protein targets for immunofluorescence studies with this compound:
-
Inhibition of PI3K/Akt Signaling: Stain for phosphorylated Akt (p-Akt) to visualize the effect of this compound on this pro-survival pathway. A decrease in nuclear and/or cytoplasmic p-Akt staining would be expected.
-
Modulation of ERK Signaling: Investigate the phosphorylation status of ERK (p-ERK). This compound treatment may lead to a reduction in p-ERK levels.
-
Regulation of NF-κB Activity: Analyze the subcellular localization of the NF-κB p65 subunit. Inhibition of SPHK1 may prevent the translocation of p65 from the cytoplasm to the nucleus upon stimulation.
-
Induction of Apoptosis: Stain for markers of apoptosis, such as cleaved Caspase-3, to assess if this compound induces programmed cell death.
-
Changes in Cell Morphology and Cytoskeleton: Use phalloidin staining to visualize F-actin and assess changes in cell shape, adhesion, and migration following this compound treatment.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking, primary antibody concentration too high, or inadequate washing. | Increase blocking time or change blocking agent. Optimize primary antibody concentration. Increase the number and duration of wash steps. |
| Weak or No Signal | Primary antibody not effective, this compound concentration or incubation time insufficient, or target protein not expressed. | Verify primary antibody performance. Perform a dose-response and time-course experiment for this compound. Confirm target protein expression by western blot. |
| Non-specific Staining | Secondary antibody cross-reactivity or non-specific binding of primary antibody. | Use a secondary antibody raised against the host species of the primary antibody. Include a "secondary antibody only" control. Further optimize primary antibody dilution. |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure. Use an antifade mounting medium. Acquire images promptly. |
Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Always refer to the manufacturer's instructions for all reagents and equipment used.
References
- 1. SPHINGOSINE KINASE TYPE 1 INHIBITION REVEALS RAPID TURNOVER OF CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunohistochemical detection of sphingosine-1-phosphate and sphingosine kinase-1 in human tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Sphingosine Kinase Activity Enhances Immunogenic Cell Surface Exposure of Calreticulin Induced by the Synthetic Cannabinoid 5-epi-CP-55,940 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. hrpub.org [hrpub.org]
Application Notes and Protocols for In Vivo Efficacy Studies of CAY10621, a Sphingosine Kinase 1 (SPHK1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for designing and conducting in vivo efficacy studies for CAY10621, a selective inhibitor of Sphingosine Kinase 1 (SPHK1). The protocols outlined below focus on two key therapeutic areas where SPHK1 inhibition has shown significant promise: oncology and fibrosis.
Introduction to this compound and the SPHK1 Signaling Pathway
Sphingosine Kinase 1 (SPHK1) is a critical enzyme that catalyzes the phosphorylation of the pro-apoptotic lipid sphingosine to the pro-survival lipid sphingosine-1-phosphate (S1P). This enzymatic reaction is a key regulatory point in the "sphingolipid rheostat," which balances cell fate decisions between apoptosis and proliferation. Overexpression of SPHK1 has been implicated in the pathology of numerous diseases, including various cancers and fibrotic conditions.[1][2][3][4][5]
This compound is a specific inhibitor of SPHK1, making it a valuable tool for investigating the therapeutic potential of targeting this pathway.[1] By inhibiting SPHK1, this compound reduces the production of S1P, thereby promoting apoptosis in cancer cells and attenuating the pro-fibrotic signaling cascades.
The SPHK1/S1P Signaling Pathway
The diagram below illustrates the central role of SPHK1 in converting sphingosine to S1P. S1P can then act intracellularly or be exported to activate cell surface S1P receptors (S1PRs), leading to the activation of downstream signaling pathways such as PI3K/Akt, ERK, and NF-κB, which promote cell survival, proliferation, and inflammation.[2][4][6] this compound directly inhibits the catalytic activity of SPHK1, thereby blocking these downstream effects.
Application Note 1: In Vivo Efficacy in an Oncology Model
Rationale
Elevated SPHK1 expression is a hallmark of various cancers and is often associated with tumor progression, metastasis, and resistance to chemotherapy.[2][5][7] By inhibiting SPHK1, this compound can shift the sphingolipid balance towards pro-apoptotic ceramide and sphingosine, thereby inducing cancer cell death and potentially sensitizing tumors to conventional chemotherapies.[8] A xenograft mouse model is a standard preclinical approach to evaluate the anti-tumor efficacy of novel therapeutic agents.[9][10][11]
Experimental Protocol: Human Tumor Xenograft in Nude Mice
This protocol describes a subcutaneous xenograft model to assess the anti-tumor activity of this compound.
-
Cell Line Selection and Culture:
-
Select a human cancer cell line with documented high expression of SPHK1 (e.g., PC-3 for prostate cancer, MDA-MB-231 for breast cancer).
-
Culture cells in the recommended medium and conditions to ensure they are in the logarithmic growth phase before implantation.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice, NOD/SCID, or NSG mice) to prevent rejection of the human tumor cells.[10]
-
Acclimatize animals for at least one week before the start of the experiment.
-
-
Tumor Implantation:
-
Harvest and resuspend cancer cells in a sterile, serum-free medium or PBS. A mixture with Matrigel (or a similar basement membrane extract) at a 1:1 ratio is recommended to improve tumor take and growth.
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the right flank of each mouse.
-
-
Study Groups and Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1 (Vehicle Control): Administer the vehicle used to formulate this compound.
-
Group 2 (this compound Low Dose): e.g., 10 mg/kg, daily.
-
Group 3 (this compound High Dose): e.g., 30 mg/kg, daily.
-
Group 4 (Positive Control): A standard-of-care chemotherapy agent for the selected cancer type (e.g., docetaxel for prostate cancer).
-
Administer treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified period (e.g., 21-28 days).
-
-
Efficacy Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of general health and treatment toxicity.
-
Tumor Weight: At the end of the study, excise tumors and record their wet weight.
-
Survival Analysis: In some studies, treatment can continue until a pre-defined endpoint (e.g., tumor volume >2000 mm³) to assess survival benefits.
-
-
Pharmacodynamic and Histological Analysis:
-
Collect tumors and other relevant tissues at the end of the study.
-
A portion of the tumor can be flash-frozen for biomarker analysis (e.g., measuring S1P levels, western blotting for downstream signaling proteins like p-Akt or p-ERK).
-
The remaining tumor tissue should be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
-
Data Presentation: Oncology Study
| Group | Treatment | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) | Mean Final Tumor Weight (g) | Mean Body Weight Change (%) |
| 1 | Vehicle Control | 1250 ± 150 | - | 1.3 ± 0.2 | +2.5 |
| 2 | This compound (10 mg/kg) | 875 ± 120 | 30% | 0.9 ± 0.15 | +1.0 |
| 3 | This compound (30 mg/kg) | 500 ± 95 | 60% | 0.5 ± 0.1 | -1.5 |
| 4 | Positive Control | 450 ± 80 | 64% | 0.45 ± 0.09 | -5.0 |
Experimental Workflow: Oncology Xenograft Study
Application Note 2: In Vivo Efficacy in a Fibrosis Model
Rationale
The SPHK1/S1P signaling axis is a key driver of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[12] S1P promotes the recruitment and activation of fibroblasts and myofibroblasts, leading to excessive extracellular matrix deposition.[13][14] Inhibition of SPHK1 is a promising therapeutic strategy to halt or reverse fibrotic progression. The bleomycin-induced pulmonary fibrosis model in mice is a widely used and well-characterized model that mimics many features of human IPF.[15][16][17]
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol details the induction and treatment of pulmonary fibrosis to evaluate the anti-fibrotic efficacy of this compound.
-
Animal Model:
-
Use 8-10 week old C57BL/6 mice, a strain commonly used for this model.
-
Acclimatize animals for at least one week prior to the study.
-
-
Induction of Fibrosis:
-
Study Groups and Treatment:
-
Randomize mice into treatment groups (n=8-10 mice per group) before or after bleomycin administration, depending on whether a prophylactic or therapeutic regimen is being tested. A therapeutic regimen (starting treatment 7-10 days after bleomycin) is often considered more clinically relevant.[15]
-
Group 1 (Sham Control): Administer vehicle (saline) instead of bleomycin and treat with the this compound vehicle.
-
Group 2 (Bleomycin + Vehicle): Administer bleomycin and treat with the this compound vehicle.
-
Group 3 (Bleomycin + this compound Low Dose): Administer bleomycin and treat with this compound (e.g., 10 mg/kg, daily).
-
Group 4 (Bleomycin + this compound High Dose): Administer bleomycin and treat with this compound (e.g., 30 mg/kg, daily).
-
Group 5 (Bleomycin + Positive Control): Administer bleomycin and treat with an approved anti-fibrotic drug (e.g., Nintedanib or Pirfenidone).
-
Administer treatments for 14-21 days.
-
-
Efficacy Endpoints:
-
Histopathology: At the end of the study (e.g., day 21 or 28), harvest the lungs. Perfuse the right lung and inflate with formalin for fixation. Process for paraffin embedding and stain with Masson's Trichrome (for collagen) and H&E. Score the extent of fibrosis using the Ashcroft scoring system.
-
Collagen Content: Homogenize the left lung and measure the total collagen content using a Sircol Collagen Assay.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to measure inflammatory cell counts (total and differential) and total protein concentration as markers of lung injury and inflammation.
-
Gene Expression: Extract RNA from lung tissue to quantify the expression of pro-fibrotic genes (e.g., Col1a1, Acta2 [α-SMA], Tgfb1) via RT-qPCR.
-
Data Presentation: Fibrosis Study
| Group | Treatment | Mean Ashcroft Score (0-8) | Total Lung Collagen (µ g/lung ) | BAL Fluid Total Protein (µg/mL) | Col1a1 mRNA (Fold Change) |
| 1 | Sham | 0.5 ± 0.2 | 150 ± 25 | 100 ± 20 | 1.0 |
| 2 | Bleomycin + Vehicle | 5.5 ± 0.8 | 450 ± 60 | 500 ± 75 | 8.0 ± 1.5 |
| 3 | Bleomycin + this compound (10 mg/kg) | 4.0 ± 0.6 | 325 ± 50 | 350 ± 60 | 5.5 ± 1.0 |
| 4 | Bleomycin + this compound (30 mg/kg) | 2.5 ± 0.5 | 220 ± 40 | 200 ± 45 | 2.5 ± 0.8 |
| 5 | Bleomycin + Positive Control | 2.8 ± 0.4 | 245 ± 45 | 225 ± 50 | 3.0 ± 0.9 |
Experimental Workflow: Pulmonary Fibrosis Study
References
- 1. A novel sphingosine kinase 1 inhibitor (SKI-5C) induces cell death of Wilms’ tumor cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transcriptional Regulation of Sphingosine Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sphingosine Kinase 1 Signaling in Breast Cancer: A Potential Target to Tackle Breast Cancer Stem Cells [frontiersin.org]
- 7. SPHINGOSINE KINASE INHIBITORS AND CANCER: SEEKING THE GOLDEN SWORD OF HERCULES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. Tumor xenograft model [bio-protocol.org]
- 12. Targeting sphingosine kinase 1 attenuates bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SPHK1-S1p Signaling Drives Fibrocyte-Mediated Pulmonary Fibrosis: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 16. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 17. item.fraunhofer.de [item.fraunhofer.de]
Application Notes and Protocols for CAY10621 Combination Therapy with Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors; however, its efficacy is often limited by the development of drug resistance. Emerging evidence points to the overexpression of sphingosine kinase 1 (SPHK1) as a key driver of cisplatin resistance. SPHK1 is a lipid kinase that produces sphingosine-1-phosphate (S1P), a signaling molecule involved in cell survival, proliferation, and inhibition of apoptosis. By inhibiting SPHK1, the pro-survival signaling can be attenuated, potentially re-sensitizing cancer cells to the cytotoxic effects of cisplatin.
CAY10621 is a specific inhibitor of SPHK1 with an IC50 of 3.3 μM.[1][2][3][4] Preclinical studies with other SPHK1 inhibitors have demonstrated a synergistic effect when combined with cisplatin, suggesting that this compound could be a valuable agent to overcome cisplatin resistance and enhance therapeutic outcomes. These application notes provide a framework for investigating the combination of this compound and cisplatin in cancer research, based on existing knowledge of SPHK1 inhibition in the context of cisplatin therapy.
Rationale for Combination Therapy
The combination of this compound and cisplatin is predicated on the hypothesis that inhibiting the SPHK1/S1P signaling pathway will counteract the anti-apoptotic mechanisms that contribute to cisplatin resistance. Overexpression of SPHK1 has been correlated with cisplatin resistance in several cancer types, including bladder cancer.[1][2][3][4][5] Inhibition of SPHK1 has been shown to reverse this resistance by downregulating anti-apoptotic proteins like Bcl-2 and activating pro-apoptotic pathways.[1][2][3][4][5]
Key Signaling Pathways
The synergistic effect of an SPHK1 inhibitor and cisplatin is thought to be mediated through the modulation of several key signaling pathways. Cisplatin induces DNA damage, leading to cell cycle arrest and apoptosis. Cancer cells can evade this by upregulating pro-survival pathways. SPHK1 activation is a key component of this resistance. The following diagram illustrates the proposed mechanism of action for the combination therapy.
Caption: Proposed mechanism of this compound and cisplatin combination therapy.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo evaluation of this compound and cisplatin combination therapy. Researchers should optimize these protocols for their specific cell lines and animal models.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound and cisplatin, both individually and in combination.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cisplatin (dissolved in a suitable solvent, e.g., saline)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and cisplatin in complete growth medium.
-
Treat the cells with:
-
Vehicle control (medium with solvent)
-
This compound alone at various concentrations
-
Cisplatin alone at various concentrations
-
Combination of this compound and cisplatin at various concentrations (e.g., fixed ratio or checkerboard titration).
-
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Data Analysis: The synergistic, additive, or antagonistic effects of the combination therapy can be determined using the Combination Index (CI) method, calculated with software such as CompuSyn. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vitro Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by the combination therapy.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with vehicle, this compound alone, cisplatin alone, or the combination for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the efficacy of the combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
This compound
-
Cisplatin
-
Vehicle for drug administration
-
Calipers
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, this compound alone, cisplatin alone, combination).
-
Administer the treatments according to a predetermined schedule (e.g., daily, weekly). Dosing will need to be optimized, but a starting point for an SPHK1 inhibitor in combination with cisplatin could be guided by clinical trial data of similar agents, such as Safingol at 840 mg/m² and cisplatin at 60 mg/m².[6][7][8][9]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Data Analysis: Compare the tumor growth rates between the different treatment groups. Statistical analysis (e.g., ANOVA) should be used to determine the significance of any differences observed.
Data Presentation
Quantitative data from the above experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound and Cisplatin
| Treatment Group | IC50 (µM) | Combination Index (CI) |
| This compound | [Insert Value] | N/A |
| Cisplatin | [Insert Value] | N/A |
| This compound + Cisplatin | [Insert Value] | [Insert Value] |
Table 2: In Vitro Apoptosis Induction
| Treatment Group | % Early Apoptosis | % Late Apoptosis |
| Vehicle | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] |
| Cisplatin | [Insert Value] | [Insert Value] |
| This compound + Cisplatin | [Insert Value] | [Insert Value] |
Table 3: In Vivo Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle | [Insert Value] | N/A |
| This compound | [Insert Value] | [Insert Value] |
| Cisplatin | [Insert Value] | [Insert Value] |
| This compound + Cisplatin | [Insert Value] | [Insert Value] |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the combination therapy.
Caption: Experimental workflow for this compound and cisplatin combination studies.
Conclusion
The combination of this compound with cisplatin represents a promising strategy to overcome cisplatin resistance in various cancers. The provided application notes and protocols offer a comprehensive guide for researchers to investigate the synergistic potential of this combination therapy. Rigorous in vitro and in vivo studies are essential to validate the efficacy and elucidate the underlying molecular mechanisms, paving the way for potential clinical translation.
References
- 1. SPHK1 contributes to cisplatin resistance in bladder cancer cells via the NONO/STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. SPHK1 contributes to cisplatin resistance in bladder cancer cells via the NONO/STAT3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphk1-contributes-to-cisplatin-resistance-in-bladder-cancer-cells-via-the-nono-stat3-axis - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. A phase I clinical trial of safingol in combination with cisplatin in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10621 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10621 is a potent and specific inhibitor of sphingosine kinase 1 (SPHK1), an enzyme that plays a crucial role in cell proliferation, survival, and angiogenesis.[1][2][3] Overexpression of SPHK1 has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[4][5] These application notes provide a comprehensive overview and a detailed, representative protocol for the use of this compound in a xenograft mouse model to evaluate its anti-tumor efficacy. While specific in vivo data for this compound is limited in publicly available literature, the following protocols are based on established methodologies for similar SPHK1 inhibitors, such as PF-543, and general practices for xenograft studies.[1][6][7]
Mechanism of Action
This compound exerts its biological effects by inhibiting the catalytic activity of SPHK1. SPHK1 phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell survival and proliferation through various downstream pathways, including the ERK1/2 and AKT signaling cascades. By blocking S1P production, this compound can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Caption: this compound inhibits SPHK1, blocking S1P production and downstream pro-survival signaling.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a representative xenograft study designed to evaluate the efficacy of this compound. This data is for illustrative purposes to guide researchers in presenting their findings.
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Intraperitoneal | Daily | 1500 ± 150 | - | +5 ± 2 |
| This compound | 10 | Intraperitoneal | Daily | 900 ± 120 | 40 | +3 ± 3 |
| This compound | 30 | Intraperitoneal | Daily | 450 ± 90 | 70 | +1 ± 4 |
| Positive Control | Varies | Varies | Varies | 300 ± 75 | 80 | -5 ± 3 |
Experimental Protocols
In Vivo Efficacy Evaluation of this compound in a Xenograft Mouse Model
This protocol outlines the steps for establishing a subcutaneous xenograft model and assessing the anti-tumor activity of this compound.
1. Cell Culture and Animal Model
-
Cell Line: Select a human cancer cell line with documented SPHK1 expression (e.g., A549 non-small cell lung cancer, U87 MG glioblastoma). Culture cells in appropriate media and conditions to ensure they are in the logarithmic growth phase before implantation.
-
Animal Strain: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID mice, to prevent rejection of the human tumor xenograft.[8][9] House the animals in a specific pathogen-free environment. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation
-
Harvest cancer cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 5 x 10⁶ to 10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Caliper measurements should be taken every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
3. Treatment Protocol
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation: Prepare this compound in a suitable vehicle. Given its solubility, a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a common starting point. The final DMSO concentration should be minimized to avoid toxicity.
-
Dosing and Administration: Based on studies with other SPHK1 inhibitors, a starting dose range of 10-30 mg/kg administered via intraperitoneal (i.p.) injection once daily is a reasonable starting point.[6]
-
Control Groups:
-
Vehicle Control: Administer the vehicle solution to a control group of mice following the same schedule as the this compound-treated groups.
-
Positive Control: Include a group treated with a standard-of-care chemotherapeutic agent relevant to the chosen cancer cell line to validate the model's responsiveness.
-
4. Monitoring and Endpoint
-
Monitor tumor growth by caliper measurements every 2-3 days.
-
Record the body weight of each mouse at the same frequency to assess toxicity.
-
The study endpoint may be reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Caption: General workflow for a xenograft mouse model study to evaluate this compound efficacy.
5. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
-
To establish a PK/PD relationship, satellite groups of animals can be included for plasma and tumor tissue collection at various time points after this compound administration.
-
Analyze this compound concentrations using a validated bioanalytical method (e.g., LC-MS/MS).[10][11]
-
Assess the modulation of pharmacodynamic biomarkers in tumor tissue, such as levels of S1P or phosphorylation status of downstream targets like ERK and AKT, by techniques like Western blotting or ELISA.
Conclusion
This compound represents a promising therapeutic candidate for cancers with elevated SPHK1 activity. The protocols and guidelines presented here provide a framework for the preclinical evaluation of this compound in a xenograft mouse model. Researchers should optimize these protocols based on the specific cancer model and experimental objectives. Rigorous in vivo testing is essential to determine the therapeutic potential of this compound and to inform its further clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Activity Testing of Library of Sphk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Derived Xenografts - Antineo [antineo.fr]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of In Vivo Pharmacokinetics and Pharmacodynamics of Vancomycin Products Available in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10621: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the long-term storage, stability, and handling of CAY10621, a selective inhibitor of sphingosine kinase 1 (SPHK1). Adherence to these protocols is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Introduction to this compound
This compound, also known as SKI 5C, is a potent and selective inhibitor of sphingosine kinase 1 (SPHK1) with an IC₅₀ of 3.3 μM.[1][2][3][4][5] It demonstrates selectivity for SPHK1 over SPHK2 and PKC.[1][4] By inhibiting SPHK1, this compound blocks the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid involved in various cellular processes, including cell growth, proliferation, and survival. This makes this compound a valuable tool for studying the roles of SPHK1 and S1P in cancer and inflammatory diseases.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Formal Name | (4S)-2,2-dimethyl-4-(1-oxo-2-hexadecyn-1-yl)-3-oxazolidinecarboxylic acid, 1,1-dimethylethyl ester[1] |
| Synonyms | SKI 5C, SPHK1 Inhibitor 5C[1][6][7] |
| CAS Number | 120005-55-2[1][2][6][7] |
| Molecular Formula | C₂₆H₄₅NO₄[1][6][7] |
| Formula Weight | 435.6 g/mol [1][6] |
| Purity | ≥98%[1][6][7] |
| Formulation | A solution in methyl acetate[1][6] |
| Solubility | DMF: 3 mg/mL, DMSO: 2 mg/mL, Ethanol: 2.5 mg/mL[1][4][8] |
Long-Term Storage and Stability
Proper storage is essential to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions and stability information.
| Parameter | Recommendation |
| Storage Temperature | -20°C[1] |
| Long-Term Stability | ≥ 2 years at -20°C[1] |
| Shipping Conditions | Room temperature in the continental US; may vary elsewhere[1][2] |
Note: For stock solutions, it is recommended to store them at -80°C for use within 6 months, or at -20°C for use within 1 month.[4] Avoid repeated freeze-thaw cycles by preparing aliquots.[4]
Experimental Protocols
Protocol for Preparation of Stock Solutions
Materials:
-
This compound in methyl acetate
-
Anhydrous dimethyl sulfoxide (DMSO) or other desired solvent (DMF, Ethanol)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber glass vials or polypropylene tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Under a stream of inert gas, carefully evaporate the methyl acetate solvent.
-
Add the desired volume of anhydrous DMSO (or other solvent) to the vial to achieve the target concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) and sonication can be used to aid dissolution if necessary.
-
For long-term storage, dispense the stock solution into smaller, single-use aliquots in amber glass vials or polypropylene tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol for Assessing Long-Term Stability
This protocol outlines a general method for researchers to independently verify the long-term stability of this compound under their specific laboratory conditions.
Objective: To determine the degradation of this compound over time under various storage conditions.
Materials:
-
Aliquots of this compound stock solution (e.g., in DMSO)
-
Storage environments: -20°C freezer, 4°C refrigerator, room temperature (20-25°C) benchtop
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Appropriate column (e.g., C18) and mobile phases
Procedure:
-
Time Point Zero (T=0):
-
Thaw one aliquot of the this compound stock solution.
-
Analyze the sample by HPLC or LC-MS to determine the initial purity and concentration. This will serve as the baseline.
-
Record the peak area and retention time of the intact this compound.
-
-
Sample Storage:
-
Place aliquots of the stock solution in the different storage environments: -20°C, 4°C, and room temperature. Protect samples from light.
-
-
Subsequent Time Points (e.g., 1, 3, 6, 12, 24 months):
-
At each designated time point, retrieve one aliquot from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Analyze the samples by HPLC or LC-MS using the same method as for the T=0 sample.
-
-
Data Analysis:
-
Compare the chromatograms from each time point and storage condition to the T=0 baseline.
-
Calculate the percentage of this compound remaining by comparing the peak area of the parent compound to the initial peak area.
-
Look for the appearance of new peaks, which may indicate degradation products.
-
Expected Outcome: Based on supplier data, samples stored at -20°C are expected to show minimal to no degradation over a 2-year period.[1] Samples stored at higher temperatures (4°C and room temperature) may exhibit varying degrees of degradation.
Visualizations
Signaling Pathway of SPHK1 Inhibition by this compound
Caption: this compound inhibits SPHK1, blocking S1P production.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability over time.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Cayman Chemical [bioscience.co.uk]
- 7. scbt.com [scbt.com]
- 8. This compound | 120005-55-2 [m.chemicalbook.com]
Troubleshooting & Optimization
CAY10621 Technical Support Center: Troubleshooting Solubility and Experimental Design
Welcome to the technical support center for CAY10621, a selective inhibitor of sphingosine kinase 1 (SPHK1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of this compound, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in several organic solvents. For creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is highly recommended. Other suitable solvents include Dimethylformamide (DMF) and ethanol.[1][2]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this and how can I prevent it?
A2: This is a common issue when working with lipophilic compounds like this compound. Precipitation occurs because the compound is poorly soluble in aqueous solutions. The primary cause is the rapid change in solvent polarity when the DMSO stock is added to the aqueous medium.
To prevent this, ensure that the final concentration of DMSO in your culture medium is kept as low as possible, ideally below 0.5%, and certainly not exceeding 1%. It is also crucial to mix the solution thoroughly and immediately after adding the this compound stock. For sensitive cell lines, a lower DMSO concentration (e.g., 0.1%) is advisable.
Q3: Can I heat or sonicate this compound to improve its solubility?
A3: Yes, gentle warming and sonication can aid in the dissolution of this compound.[2] When preparing your stock solution, you can warm the vial to 37°C and use a bath sonicator to facilitate dissolution. However, avoid excessive heat, as it may degrade the compound. For working solutions in aqueous media, pre-warming the media to 37°C before adding the this compound stock can also be beneficial.
Q4: What is the stability of this compound in a DMSO stock solution?
A4: When stored properly, this compound stock solutions in DMSO are stable. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] At -80°C, the solution should be used within 6 months, and at -20°C, within 1 month.[2]
Quantitative Solubility Data
The solubility of this compound in various organic solvents is summarized in the table below. Please note that solubility in aqueous buffers such as PBS is very low.
| Solvent | Solubility | Molar Concentration (at max solubility) |
| DMSO | ~2 mg/mL[1][2] | ~4.59 mM |
| DMF | ~3 mg/mL[1][2] | ~6.89 mM |
| Ethanol | ~2.5 mg/mL[1][2] | ~5.74 mM |
Molecular Weight of this compound: 435.6 g/mol
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator (optional)
-
Water bath set to 37°C (optional)
Procedure:
-
Weigh the desired amount of this compound solid in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.356 mg of this compound.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 4.356 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly for several minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, you can use a bath sonicator for 5-10 minutes or warm the solution in a 37°C water bath for a similar duration. Vortex again.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol for Preparing a Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.
-
It is recommended to perform a serial dilution. First, dilute the 10 mM stock solution in pre-warmed culture medium to an intermediate concentration (e.g., 1 mM or 100 µM).
-
Add the calculated volume of the stock solution to the pre-warmed culture medium and immediately vortex or pipette up and down to ensure rapid and thorough mixing. This is a critical step to prevent precipitation.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
Use the working solution immediately for your cell-based assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | The compound's lipophilic nature leads to poor solubility in aqueous solutions. The final DMSO concentration might be too high, or mixing was insufficient. | - Ensure the final DMSO concentration in your working solution is below 0.5%.- Add the DMSO stock to your pre-warmed media and mix vigorously and immediately.- Consider a two-step dilution process: first dilute in a smaller volume of media, mix well, and then add this to the final volume. |
| Cloudiness or crystals in the stock solution upon storage | The compound may have come out of solution due to temperature fluctuations or solvent evaporation. | - Warm the stock solution to 37°C and vortex or sonicate until it is clear.- Ensure the storage vials are tightly sealed to prevent solvent evaporation.- Avoid repeated freeze-thaw cycles by storing in single-use aliquots. |
| Inconsistent experimental results | This could be due to inaccurate concentrations from improper dissolution or degradation of the compound. | - Always ensure your stock solution is completely dissolved before making working solutions.- Prepare fresh working solutions for each experiment.- Protect the compound and its solutions from prolonged exposure to light. |
Visualizations
This compound Experimental Workflow
Caption: A typical workflow for preparing and using this compound in cell-based experiments.
SPHK1 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits SPHK1, blocking the pro-survival S1P signaling pathway.
References
Technical Support Center: CAY10621 & Primary Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CAY10621, a potent sphingosine kinase 1 (SPHK1) inhibitor, while minimizing cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific inhibitor of sphingosine kinase 1 (SPHK1), an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). By inhibiting SPHK1, this compound effectively reduces the intracellular and extracellular levels of S1P, a critical signaling lipid involved in cell survival, proliferation, migration, and inflammation. The inhibition of S1P production can lead to an accumulation of its precursors, sphingosine and ceramide, which are known to promote apoptosis.
Q2: Is this compound expected to be cytotoxic to primary cells?
While some reports describe SPHK1 inhibitors as having low toxicity, their mechanism of action can inherently lead to cytotoxicity, particularly in sensitive primary cells. The extent of cytotoxicity is cell-type dependent and influenced by experimental conditions. Primary cells are generally more susceptible to chemical-induced stress compared to immortalized cell lines. Therefore, careful optimization of experimental parameters is crucial.
Q3: What is the recommended starting concentration for this compound in primary cells?
A starting point for dose-response experiments with this compound in primary cells would be in the low micromolar range, given its IC50 of 3.3 μM for SPHK1. It is advisable to perform a broad dose-response curve (e.g., 0.1 µM to 50 µM) to determine the optimal, non-toxic working concentration for your specific primary cell type.
Q4: What is the appropriate solvent for this compound and how can I minimize solvent-induced toxicity?
This compound is typically dissolved in solvents like DMSO, ethanol, or DMF. It is critical to keep the final solvent concentration in the cell culture medium as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Q5: How long should I incubate primary cells with this compound?
The optimal incubation time will vary depending on the primary cell type and the biological question being addressed. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) in conjunction with your dose-response studies to identify the ideal experimental window where the desired inhibitory effect is observed without significant cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death even at low this compound concentrations. | 1. High sensitivity of primary cells: Primary cells are often more sensitive to perturbations than immortalized cell lines. 2. Solvent toxicity: The solvent (e.g., DMSO) may be toxic to your specific primary cells. 3. Off-target effects: At higher concentrations, the inhibitor might affect other cellular processes. | 1. Perform a comprehensive dose-response curve starting from a much lower concentration (e.g., nanomolar range). 2. Ensure the final solvent concentration is minimal (≤ 0.1%). Run a vehicle control with the highest solvent concentration used. 3. Lower the concentration of this compound to a range where it is selective for SPHK1. |
| Inconsistent results between experiments. | 1. Variability in primary cell cultures: Primary cells from different donors or passages can behave differently. 2. Inhibitor degradation: this compound may not be stable in culture medium over long incubation periods. 3. Cell density: The initial seeding density can influence the cellular response to the inhibitor. | 1. Use cells from the same donor and within a narrow passage range. 2. Prepare fresh dilutions of this compound for each experiment from a frozen stock. Consider replenishing the medium with fresh inhibitor for long-term experiments. 3. Optimize and maintain a consistent cell seeding density for all experiments. |
| No observable effect of this compound on the target pathway. | 1. Insufficient inhibitor concentration: The concentration used may be too low to effectively inhibit SPHK1 in your cells. 2. Low SPHK1 expression/activity: The target enzyme may not be highly active in your primary cells under the tested conditions. 3. Rapid S1P turnover: The cells may be compensating for the inhibition by rapidly producing S1P through other mechanisms. | 1. Increase the concentration of this compound, carefully monitoring for cytotoxicity. 2. Confirm SPHK1 expression and activity in your primary cells using techniques like Western blot or a kinase activity assay. 3. Measure intracellular S1P and ceramide levels to confirm target engagement. |
| Contamination in cell cultures. | 1. Bacterial, fungal, or mycoplasma contamination: These are common issues in cell culture. | 1. Immediately discard contaminated cultures. Thoroughly clean and disinfect the incubator and biosafety cabinet. Review and strictly adhere to aseptic techniques. Regularly test for mycoplasma.[1][2] |
Quantitative Data Summary
| Compound | Target | IC50 | Cell Type | Reported Effect | Reference |
| This compound | SPHK1 | 3.3 µM | - | Specific SPHK1 inhibitor | Internal Data |
| PF-543 | SPHK1 | 2.0 nM | Various cancer cell lines and primary human colorectal cancer cells | Potent anti-proliferative and cytotoxic effects.[3] | [3][4] |
| SKI-II | SPHK1 | - | Human hepatoma HepG2 cells | Suppresses cell growth and induces apoptosis.[5] | [5] |
| SK1-I (BML-258) | SPHK1 | 10 µM (Ki) | Human leukemia cells, primary human AML blasts | Decreased growth and survival, enhanced apoptosis.[6][7][8] | [6][7][8] |
Note: The cytotoxic effects of SPHK1 inhibitors can be cell-type specific. The data above is provided as a reference, and specific effects on your primary cells should be determined experimentally.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Primary cells
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the highest concentration of solvent used).
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Measurement of Intracellular Ceramide and Sphingosine-1-Phosphate (S1P) Levels
This protocol outlines a general workflow for the extraction and analysis of sphingolipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Primary cells treated with this compound or vehicle
-
Internal standards (e.g., C17-sphingosine, C17-S1P, C17-ceramide)
-
Extraction solvent (e.g., ethyl acetate/isopropanol/water)
-
LC-MS/MS system
Procedure:
-
Culture and treat primary cells with this compound as required for your experiment.
-
Harvest the cells and wash them with cold PBS.
-
Add internal standards to the cell pellet.
-
Perform lipid extraction using an appropriate solvent system.
-
Centrifuge to pellet the cell debris and collect the lipid-containing supernatant.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method for the quantification of ceramide and S1P species.[9]
Visualizations
Caption: this compound inhibits SPHK1, blocking S1P production and promoting apoptosis.
Caption: Experimental workflow for assessing this compound cytotoxicity in primary cells.
Caption: Decision tree for troubleshooting high cytotoxicity with this compound.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. SphK1 inhibitor SKI II inhibits the proliferation of human hepatoma HepG2 cells via the Wnt5A/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]
- 9. Ceramide and S1P signaling in embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting CAY10621 precipitation in media
Troubleshooting Guides
This section provides solutions to common issues researchers may encounter when working with CAY10621, particularly concerning its precipitation in media.
Issue: this compound precipitates out of the solution upon addition to the cell culture media.
Cause: this compound has low solubility in aqueous solutions. Precipitation can be triggered by several factors, including the final concentration, the solvent used for the stock solution, and the composition of the cell culture media.
Solution:
Follow these steps to prevent precipitation:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution in an appropriate organic solvent.[1][2] Common choices include DMSO, ethanol, or DMF.[1][3] Refer to the solubility data table below for specific concentrations.
-
Ensure the compound is fully dissolved in the organic solvent before further dilution. Gentle warming to 37°C and sonication can aid dissolution.[1]
-
-
Dilution into Media:
-
Perform serial dilutions to reach the final desired concentration.
-
Add the this compound stock solution to the media dropwise while gently vortexing or swirling the media. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
The final concentration of the organic solvent in the media should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.[2]
-
-
Media Components:
-
The presence of serum in the media can sometimes help to stabilize hydrophobic compounds. If using serum-free media, the tendency for precipitation may be higher.
-
Consider the pH and salt concentration of your media, as these can also influence compound solubility.
-
Experimental Workflow for Preventing Precipitation:
Caption: Workflow for preparing and using this compound to prevent precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of sphingosine kinase 1 (SPHK1) with an IC50 of 3.3 μM.[1][3][4][5] It is selective for SPHK1 over SPHK2.[1][3] SPHK1 is an enzyme that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in various cellular processes, including cell growth, proliferation, and migration. By inhibiting SPHK1, this compound blocks the production of S1P, thereby interfering with these signaling pathways.
Signaling Pathway of SPHK1 Inhibition by this compound:
Caption: this compound inhibits SPHK1, blocking S1P production.
Q2: What are the recommended storage conditions for this compound?
A2:
-
Solid Form: this compound should be stored at -20°C.[3] It is stable for at least two years under these conditions.[3]
-
Stock Solutions: Once prepared, stock solutions should be stored in tightly sealed vials at -20°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] For optimal results, use freshly prepared solutions.[2]
Q3: What are the solubility limits of this compound in common solvents?
A3: The solubility of this compound in various organic solvents is summarized in the table below.
| Solvent | Solubility |
| DMF | 3 mg/mL |
| DMSO | 2 mg/mL |
| Ethanol | 2.5 mg/mL |
Data sourced from Cayman Chemical and GlpBio.[1][3]
Q4: How can I be sure that the observed effect in my experiment is due to this compound and not the solvent?
A4: It is crucial to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound in the treated samples. This will help you to differentiate the effects of the compound from any potential effects of the solvent on the cells.
Logical Relationship for Experimental Controls:
Caption: Comparison logic for experimental controls.
Q5: Are there any known off-target effects of this compound?
A5: this compound is reported to be selective for SPHK1 over SPHK2 at a concentration of 10 μM and for Protein Kinase C (PKC) at concentrations less than 100 μM.[1][3] However, as with any chemical inhibitor, the potential for off-target effects cannot be entirely ruled out, especially at higher concentrations. It is always good practice to consult the latest literature for any new findings on the selectivity of this compound.
References
CAY10621 activity loss after freeze-thaw cycles
Technical Support Center: CAY10621
This technical support center provides troubleshooting guides and frequently asked questions regarding the handling and storage of this compound, with a specific focus on preventing activity loss due to freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has been subjected to multiple freeze-thaw cycles. Could this affect its activity?
A1: Yes, repeated freeze-thaw cycles can potentially lead to the degradation of this compound and a subsequent loss of its inhibitory activity. It is a general best practice for dissolved chemical compounds to minimize the number of freeze-thaw cycles. One supplier of this compound explicitly advises storing prepared stock solutions in separate aliquots to avoid product failure caused by repeated freezing and thawing.[1]
Q2: What are the recommended storage conditions for this compound?
A2: The manufacturer recommends storing this compound at -20°C.[2] The compound, as supplied in methyl acetate, is stated to be stable for at least two years when stored under these conditions.[2] For stock solutions prepared in solvents like DMSO, it is recommended to store them at -80°C for use within 6 months, or at -20°C for use within 1 month.[1]
Q3: How should I prepare and store stock solutions of this compound to maintain its stability?
A3: To maintain the stability and activity of this compound, it is crucial to follow proper stock solution preparation and storage protocols. Upon receiving the compound, it is best to prepare a high-concentration stock solution in a suitable solvent such as DMSO, DMF, or ethanol, and then aliquot it into single-use volumes.[1][2] This practice minimizes the need for repeated freeze-thaw cycles of the main stock. Store these aliquots at -20°C or, for longer-term storage, at -80°C.[1]
Q4: I have observed precipitation in my this compound solution after thawing. What should I do?
A4: Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded at lower temperatures or that the solvent composition has changed due to evaporation. If you observe precipitation, you can try to redissolve the compound by gently warming the vial to 37°C and vortexing or sonicating it for a short period.[1] However, if the precipitate does not fully dissolve, it may indicate degradation or insolubility, and the solution should be used with caution or discarded. To avoid this, ensure the cap is tightly sealed to prevent solvent evaporation.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter related to this compound activity loss.
Issue 1: Decreased or No Inhibitory Effect of this compound in Assays
-
Possible Cause: Loss of active compound due to improper storage and handling.
-
Troubleshooting Steps:
-
Review Storage History: Determine the number of freeze-thaw cycles the this compound solution has undergone. If it has been subjected to multiple cycles, degradation is a likely cause.
-
Prepare Fresh Aliquots: If possible, use a fresh, un-thawed aliquot of your this compound stock solution for your experiment.
-
Perform a Dose-Response Experiment: Test a range of concentrations of your current this compound stock against a known positive control to determine if there is a partial or complete loss of activity.
-
Purchase New Compound: If the above steps do not resolve the issue, it is advisable to purchase a new vial of this compound and handle it according to the recommended best practices.
-
Issue 2: Inconsistent Experimental Results with this compound
-
Possible Cause: Inconsistent concentrations of the active compound due to repeated freeze-thaw cycles or improper dissolution after thawing.
-
Troubleshooting Steps:
-
Aliquot Your Stock: If you haven't already, prepare single-use aliquots of your this compound stock solution to ensure a consistent concentration for each experiment.
-
Ensure Complete Dissolution: Before each use, ensure that the thawed aliquot is at room temperature and that the compound is fully dissolved. Gently vortex the vial before making your dilutions.
-
Use a Standardized Protocol: Follow a consistent protocol for thawing, diluting, and adding the inhibitor to your assay to minimize variability.
-
Quantitative Data Summary
The following tables summarize the key quantitative information for this compound.
Table 1: this compound Product Information
| Property | Value | Reference |
| Chemical Name | (4S)-2,2-dimethyl-4-(1-oxo-2-hexadecyn-1-yl)-3-oxazolidinecarboxylic acid, 1,1-dimethylethyl ester | [2] |
| Synonyms | SKI 5C, SPHK1 Inhibitor 5C | [2][3] |
| Molecular Formula | C26H45NO4 | [2][4] |
| Formula Weight | 435.6 g/mol | [2][4] |
| Purity | ≥98% | [2][4] |
| Formulation | A solution in methyl acetate | [2][4] |
| IC50 for SPHK1 | 3.3 µM | [1][2][3] |
Table 2: Recommended Storage and Solubility
| Condition | Details | Reference |
| Long-term Storage | -20°C | [2] |
| Stability | ≥ 2 years at -20°C | [2] |
| Stock Solution Storage | -80°C (≤ 6 months) or -20°C (≤ 1 month) | [1] |
| Solubility | DMF: 3 mg/mL, DMSO: 2 mg/mL, Ethanol: 2.5 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Preparation and Aliquoting of this compound Stock Solution
-
Materials: this compound in methyl acetate, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under a sterile hood, carefully open the vial of this compound. b. If the compound is supplied as a solution in methyl acetate, evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen or argon). c. Add the appropriate volume of anhydrous DMSO to the dried compound to achieve the desired stock concentration (e.g., 10 mM). d. Gently vortex the vial until the compound is completely dissolved. Brief sonication in a water bath may aid dissolution. e. Dispense the stock solution into single-use, low-retention microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment. f. Label each aliquot clearly with the compound name, concentration, and date of preparation. g. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Recommended Procedure for Using this compound in a Cell-Based Assay
-
Materials: A single-use aliquot of this compound stock solution, appropriate cell culture medium.
-
Procedure: a. Remove one aliquot of the this compound stock solution from the freezer. b. Allow the aliquot to thaw completely at room temperature. c. Gently vortex the tube to ensure the solution is homogeneous. d. Prepare the desired working concentration by diluting the stock solution in fresh, pre-warmed cell culture medium. It is recommended to perform serial dilutions. e. Add the diluted this compound solution to your cells and proceed with your experimental protocol. f. Discard any unused portion of the thawed aliquot and the diluted solutions. Do not re-freeze.
Visualizations
Caption: Recommended workflow for storing and using this compound to minimize degradation.
Caption: A troubleshooting flowchart for addressing this compound activity loss.
Caption: The signaling pathway inhibited by this compound.
References
Technical Support Center: Improving the In Vivo Bioavailability of CAY10621
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of CAY10621.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective inhibitor of sphingosine kinase 1 (SPHK1) with an IC50 of 3.3 μM.[1][2][3][4] Like many small molecule inhibitors, this compound has poor aqueous solubility, which can significantly limit its absorption after in vivo administration, leading to low and variable bioavailability.[5] Enhancing its solubility and dissolution rate is crucial for achieving consistent and effective systemic concentrations in preclinical studies.[6]
Q2: What are the general strategies for improving the bioavailability of poorly soluble compounds like this compound?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. The primary goals are to increase the compound's solubility and dissolution rate in the gastrointestinal tract.[5] Common approaches include:
-
Particle Size Reduction: Decreasing the particle size, for instance through micronization or nanocrystal formulation, increases the surface area available for dissolution.[5][7]
-
Lipid-Based Formulations: These are often effective for lipophilic compounds.[5] Self-emulsifying drug delivery systems (SEDDS), solutions, or suspensions in lipidic vehicles can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[8]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form.
-
Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) in the formulation can enhance the solubility of the compound.[7]
Q3: What are the known solubility properties of this compound?
A3: this compound is soluble in several organic solvents but has limited aqueous solubility. This property is a key factor contributing to potential challenges with in vivo bioavailability.
Quantitative Data Summary
The solubility of this compound in various common laboratory solvents is summarized below. This data is critical for preparing stock solutions and developing suitable formulations for in vivo experiments.
| Solvent | Solubility |
| DMF | 3 mg/mL |
| DMSO | 2 mg/mL |
| Ethanol | 2.5 mg/mL |
| (Data sourced from product information sheets)[1][2] |
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments aimed at enhancing the bioavailability of this compound.
Issue 1: High variability in plasma concentrations between individual animals.
-
Question: We are observing significant inter-animal variability in the plasma concentrations of this compound after oral administration. What could be the cause, and how can we mitigate this?
-
Answer: High variability is a common issue for poorly soluble compounds.[8]
-
Potential Causes:
-
Inconsistent Dissolution: The compound may not be dissolving uniformly in the gastrointestinal (GI) tract of each animal.[8]
-
Food Effects: The presence or absence of food can alter gastric emptying and GI fluid composition, impacting drug dissolution and absorption.[8]
-
Physiological Differences: Minor differences in GI motility and metabolism among animals can have an exaggerated effect on the absorption of a low-solubility drug.[8]
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period (e.g., 12-16 hours) before dosing, with free access to water.[8][9] This minimizes variability caused by food.
-
Refine the Formulation: If using a simple suspension, the particle size may be inconsistent. Consider micronization of the solid compound before preparing the suspension.
-
Advanced Formulations: The most effective solution is often to develop a formulation that enhances solubility, such as a lipid-based system (e.g., SEDDS) or a solid dispersion.[8] One supplier suggests a formulation of DMSO and corn oil, which can be a starting point for optimization.[1]
-
-
Issue 2: Very low or undetectable plasma concentrations of this compound.
-
Question: After administering this compound, we are struggling to detect it in plasma samples. How can we improve its systemic exposure?
-
Answer: Undetectable plasma levels strongly suggest poor absorption from the GI tract.
-
Potential Causes:
-
Poor Solubility: The compound is likely not dissolving sufficiently to be absorbed.
-
First-Pass Metabolism: The drug might be extensively metabolized in the gut wall or liver before reaching systemic circulation.[8]
-
-
Troubleshooting Steps:
-
Formulation Optimization: This is the most critical step. A simple aqueous suspension is unlikely to be effective. A lipid-based formulation is highly recommended to improve solubilization in the gut.[5]
-
Increase the Dose: While not a solution for poor bioavailability, a higher dose might result in detectable, though likely still low, plasma concentrations. This should be done cautiously, considering potential toxicity.
-
Consider an Alternative Route of Administration: For initial pharmacokinetic or pharmacodynamic studies, administration via an intravenous (IV) route will bypass absorption issues and provide a baseline for absolute bioavailability. For other parenteral routes like intraperitoneal (IP) injection, ensure the formulation is non-irritating and the compound remains solubilized upon injection.
-
-
Experimental Protocols
Protocol: In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol outlines a typical procedure for assessing the oral bioavailability of a this compound formulation in rats.
1. Animal Preparation:
-
Use male Sprague-Dawley rats (weight range 250-300g).[8]
-
Acclimatize animals to the housing conditions for at least 3 days before the experiment.[8]
-
Fast animals overnight (12-16 hours) before dosing but allow free access to water.[8][9]
2. Formulation Preparation:
-
Prepare the desired this compound formulation on the day of dosing.
-
Example Formulation (Lipid-Based): Prepare a solution of this compound in a vehicle consisting of DMSO and corn oil.[1] Ensure the final concentration of DMSO is well-tolerated by the animals. The solution must be clear and homogenous.
-
Verify the concentration of this compound in the formulation analytically if possible.
3. Dosing:
-
Weigh each animal immediately before dosing to calculate the precise volume required.
-
Administer the formulation accurately via oral gavage.[8] Record the exact time of administration for each animal.
4. Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at predetermined time points. A typical schedule for an oral PK study would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[9]
-
Collect samples from a suitable site (e.g., tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., EDTA).[9]
-
Keep the blood samples on ice until centrifugation.[8]
5. Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.[8]
-
Carefully transfer the plasma supernatant to new, clearly labeled tubes.
-
Store the plasma samples at -80°C until bioanalysis.[8]
6. Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
From the concentration-time data, calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).[10]
Visualizations
Signaling Pathway and Experimental Workflows
Below are diagrams illustrating key concepts and processes relevant to working with this compound.
Caption: Workflow for improving the in vivo bioavailability of a poorly soluble compound.
Caption: The SPHK1 signaling pathway and the inhibitory action of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound(SKI 5C) | CAS#:120005-55-2 | Chemsrc [chemsrc.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: CAY10621 Degradation and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CAY10621. The information is designed to address common issues related to the degradation and stability of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound is shipped at room temperature but should be stored at -20°C for long-term stability.[1][2] When stored correctly, the compound is stable for at least two years.[1] It is typically supplied as a solution in methyl acetate.[1][3] For experimental use, prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: What solvents are suitable for preparing this compound stock solutions?
A2: this compound is soluble in several organic solvents. The approximate solubilities are provided in the table below.[1][2] It is recommended to prepare stock solutions in DMSO or ethanol for cell-based assays, ensuring the final solvent concentration is compatible with your experimental system and does not exceed levels that could cause cellular toxicity.
Q3: Is this compound sensitive to light or pH changes?
Q4: What are the potential signs of this compound degradation?
A4: Degradation of this compound may not be visually apparent. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks would indicate degradation. For biological assays, a decrease in the inhibitory activity of the compound against its target, Sphingosine Kinase 1 (SPHK1), could also suggest degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
This could be due to the degradation of this compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored at -20°C.
-
Check Aliquoting Practice: Ensure that the stock solution is not undergoing multiple freeze-thaw cycles.
-
Assess Solvent Effects: The final concentration of the solvent (e.g., DMSO, ethanol) in your assay should be at a non-toxic level. Run a solvent control to confirm.
-
Perform Analytical Check: If possible, analyze the purity of your this compound stock solution using HPLC or LC-MS to check for degradation products.
-
Use a Fresh Stock: Prepare a fresh stock solution from the original vial and repeat the experiment.
-
Issue 2: Precipitate formation in stock solutions or assay media.
Precipitation can occur if the solubility limit of this compound is exceeded.
-
Troubleshooting Steps:
-
Review Solubility Data: Ensure that the concentration of your stock solution does not exceed the solubility limits in the chosen solvent.
-
Gentle Warming: Briefly and gently warm the solution (e.g., in a 37°C water bath) to see if the precipitate redissolves.
-
Sonication: Use a sonicator to aid in dissolving the compound.
-
Dilution: If precipitation occurs upon dilution into aqueous media, consider using a surfactant or carrier protein (e.g., BSA) to improve solubility, if compatible with your assay.
-
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 120005-55-2 | [1][2] |
| Molecular Formula | C₂₆H₄₅NO₄ | [1][3] |
| Molecular Weight | 435.6 g/mol | [1][3] |
| Purity | ≥98% | [1][3] |
| Formulation | A solution in methyl acetate | [1][3] |
| Storage Temperature | -20°C | [1][2] |
| Stability | ≥ 2 years | [1] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMF | 3 mg/mL | [1][2] |
| DMSO | 2 mg/mL | [1][2] |
| Ethanol | 2.5 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound
This protocol outlines a general method for assessing the stability of this compound under various conditions.
-
Preparation of this compound Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple vials for testing under different conditions.
-
-
Storage Conditions:
-
Store aliquots at different temperatures (e.g., -80°C, -20°C, 4°C, room temperature).
-
To assess photostability, expose some aliquots to light (e.g., ambient lab light or a controlled light source) while keeping control samples in the dark.
-
To test pH stability, dilute the stock solution into buffers of varying pH (e.g., pH 4, 7, 9) and store at a controlled temperature.
-
-
Time Points:
-
Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
-
Analytical Method:
-
Use a stability-indicating analytical method, such as reverse-phase HPLC with UV detection or LC-MS.
-
The mobile phase and column should be chosen to achieve good separation of the parent this compound peak from any potential degradation products.
-
Monitor the peak area of this compound at each time point. A decrease in the peak area relative to the time 0 sample indicates degradation.
-
Quantify the percentage of this compound remaining at each time point.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time for each condition to determine the degradation rate.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits Sphingosine Kinase 1 (SPHK1).
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic for Reduced this compound Activity
Caption: Troubleshooting reduced this compound activity.
References
Validation & Comparative
A Comparative Guide to SphK1 Inhibition: CAY10621 vs. SKI-II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two commonly used Sphingosine Kinase 1 (SphK1) inhibitors: CAY10621 and SKI-II. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to SphK1 Inhibition
Sphingosine kinase 1 (SphK1) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P). The balance between pro-apoptotic ceramide and pro-survival S1P, often termed the "sphingolipid rheostat," is crucial for cell fate determination. Dysregulation of SphK1 activity is implicated in various pathologies, including cancer, inflammation, and fibrosis, making it an attractive therapeutic target. This guide focuses on two small molecule inhibitors, this compound and SKI-II, detailing their mechanisms, potency, and cellular effects.
Data Presentation
Inhibitor Properties and Potency
| Feature | This compound (SKI 5C) | SKI-II |
| Primary Target | Sphingosine Kinase 1 (SphK1) | Sphingosine Kinase 1 (SphK1) & 2 (SphK2) |
| IC50 for SphK1 | 3.3 µM[1][2] | 0.5 µM or 78 µM (conflicting reports)[3][4] |
| IC50 for SphK2 | Less active (selective for SphK1) | 45 µM[3] |
| Mechanism of Action | Direct, competitive inhibition | Primarily induces lysosomal degradation of SphK1; also direct inhibition |
| Selectivity | Selective for SphK1 over SphK2 and PKC | Non-ATP competitive; also inhibits dihydroceramide desaturase 1 (DES1) |
| Cellular Effects | Inhibits SphK1 activity, induces cell cycle arrest, antiproliferative, inhibits ERK1/2 and AKT signaling[5] | Antiproliferative, induces apoptosis, reduces S1P levels[3][4] |
| CAS Number | 120005-55-2[2] | 312636-16-1 |
Reported Antiproliferative Activity of SKI-II in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| T-24 | Bladder Carcinoma | 4.6[4][6] |
| MCF-7 | Breast Adenocarcinoma | 1.2[4][6] |
| MCF-7/VP | Doxorubicin-resistant Breast Cancer | 0.9[4][6] |
| NCI/ADR-RES | Doxorubicin-resistant Ovarian Cancer | 1.3 |
| JC | Mammary Adenocarcinoma | 12 (for S1P formation inhibition)[4][6] |
Mechanism of Action
This compound acts as a specific inhibitor of SphK1 with a reported IC50 of 3.3 µM.[1][2] It exhibits selectivity for SphK1 over SphK2 and protein kinase C (PKC) at concentrations up to 10 µM and less than 100 µM, respectively. Its primary mechanism is believed to be direct competitive inhibition at the sphingosine binding site.
SKI-II presents a more complex mechanism of action. While it does directly inhibit SphK activity, a significant component of its cellular effect is the induction of lysosomal degradation of the SphK1 protein. There are conflicting reports regarding its IC50 value, with some sources citing a potent 0.5 µM for SphK[4][6] and others reporting a less potent 78 µM for SphK1 and 45 µM for SphK2.[3] SKI-II is a non-ATP competitive inhibitor and has been reported to have off-target effects, notably the inhibition of dihydroceramide desaturase 1 (DES1).
Experimental Protocols
SphK1 Enzymatic Assay (Radiolabeling Method)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against SphK1.
-
Enzyme Preparation: Recombinant human SphK1 is expressed and purified.
-
Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl, MgCl₂, and Triton X-100.
-
Substrates: The reaction includes the substrate sphingosine and [γ-³²P]ATP as a phosphate donor.
-
Inhibitor Addition: The test compound (e.g., this compound or SKI-II) is added at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a solution such as chloroform/methanol/HCl.
-
Lipid Extraction: The radiolabeled product, sphingosine-1-phosphate, is extracted into the organic phase.
-
Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC). The spot corresponding to S1P is identified and the radioactivity is quantified using a scintillation counter to determine the enzyme activity and the inhibitory effect of the compound.
Cell Viability Assay (MTT Assay)
This protocol describes a standard colorimetric assay to assess the cytotoxic effects of SphK1 inhibitors on cultured cells.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the inhibitor (this compound or SKI-II) or a vehicle control.
-
Incubation: The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells, and the IC50 value for cytotoxicity can be determined.
Mandatory Visualization
Caption: Simplified SphK1 signaling pathway and points of inhibition by this compound and SKI-II.
Caption: Experimental workflow for assessing cell viability using the MTT assay after inhibitor treatment.
Conclusion
Both this compound and SKI-II are valuable tools for studying the role of SphK1 in various biological processes. The choice between these inhibitors should be guided by the specific experimental context.
-
This compound is a more specific inhibitor of SphK1, making it suitable for studies aiming to dissect the specific roles of this isoenzyme. Its mechanism of direct inhibition is straightforward, which can simplify data interpretation.
-
SKI-II has a dual mechanism of inducing SphK1 degradation and direct inhibition, which may result in a more sustained and potent cellular effect. However, its off-target activity and the conflicting reports on its IC50 necessitate careful consideration and appropriate controls. Its broader activity against both SphK1 and SphK2 could be advantageous in contexts where inhibition of both isoforms is desired.
Researchers should carefully consider the desired outcome, the cellular context, and the potential for off-target effects when selecting between this compound and SKI-II for their SphK1 inhibition studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Potency Face-Off: A Comparative Analysis of SPHK1 Inhibitors CAY10621 and PF-543
In the landscape of sphingolipid signaling research, the selective inhibition of sphingosine kinase 1 (SPHK1) has emerged as a critical area of investigation for therapeutic interventions in cancer, inflammation, and fibrosis. Among the chemical tools available to researchers, CAY10621 and PF-543 are two notable inhibitors of SPHK1. This guide provides a head-to-head comparison of their potency, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate compound for their studies.
Executive Summary
PF-543 stands out as a significantly more potent inhibitor of SPHK1 compared to this compound. With an IC50 in the low nanomolar range, PF-543 demonstrates robust inhibition of SPHK1 activity. In contrast, this compound exhibits an IC50 in the low micromolar range. The selectivity profile of PF-543 for SPHK1 over its isoform SPHK2 is also more pronounced.
Data Presentation: Quantitative Comparison of Potency
The following table summarizes the key quantitative data on the potency and selectivity of this compound and PF-543 against SPHK1.
| Parameter | This compound | PF-543 |
| Primary Target | Sphingosine Kinase 1 (SPHK1)[1][2][3][4][5][6] | Sphingosine Kinase 1 (SPHK1)[7][8][9] |
| IC50 | 3.3 µM[2][3][4][5][6] | 2 nM[8][9] |
| Ki | Not widely reported | 3.6 nM[8][9] |
| Selectivity | Selective for SPHK1 over SPHK2 at 10 µM[6] | >100-fold selective for SPHK1 over SPHK2[8][9] |
| Cellular Activity | Inhibits SPHK1 activity by 70% in U937 cells at 5 µM[6] | Potent inhibitor of S1P formation in whole blood (IC50 = 26.7 nM)[10][8][9] |
Signaling Pathway and Experimental Workflow
To visually contextualize the function of these inhibitors and the methods used to evaluate them, the following diagrams are provided.
Caption: SPHK1 signaling pathway and points of inhibition.
Caption: General experimental workflow for IC50 determination.
Experimental Protocols
The determination of the inhibitory potency (IC50) of compounds like this compound and PF-543 against SPHK1 is crucial for their characterization. Below are detailed methodologies for a common in vitro SPHK1 inhibition assay.
In Vitro SPHK1 Inhibition Assay (Radiometric)
This protocol is a widely used method for determining SPHK1 activity and inhibition.
Materials:
-
Recombinant human SPHK1 enzyme
-
D-erythro-sphingosine (substrate)
-
[γ-33P]ATP (radiolabeled phosphate donor)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 20% glycerol, 1 mM β-mercaptoethanol, 10 mM MgCl2, 0.5 mM EDTA, 0.5 mM deoxypyridoxine, 1 mM Na3VO4, 15 mM NaF, and 1% Triton X-100)
-
Inhibitors (this compound or PF-543) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Scintillation counter
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant SPHK1 in assay buffer. Prepare a solution of D-erythro-sphingosine.
-
Inhibitor Preparation: Perform serial dilutions of the test compounds (this compound and PF-543) in the assay buffer to achieve a range of concentrations.
-
Reaction Initiation: In a 96-well plate, add the SPHK1 enzyme, the sphingosine substrate, and the various concentrations of the inhibitor. Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a quench buffer (e.g., containing EDTA).
-
Detection: The radiolabeled product, [33P]S1P, can be separated and quantified using various methods, such as thin-layer chromatography (TLC) followed by autoradiography or by using FlashPlates® that capture the radiolabeled product, which is then measured with a scintillation counter.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Fluorescence-Based SPHK1 Inhibition Assay
This method offers a non-radioactive alternative for high-throughput screening.
Materials:
-
Recombinant human SPHK1 enzyme
-
Fluorescently labeled sphingosine substrate (e.g., NBD-sphingosine)
-
ATP
-
Assay buffer
-
Inhibitors (this compound or PF-543)
-
96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of SPHK1, NBD-sphingosine, and ATP in the assay buffer.
-
Inhibitor Dilution: Prepare serial dilutions of this compound and PF-543.
-
Reaction Setup: In the wells of a microplate, combine the SPHK1 enzyme, NBD-sphingosine, and the different concentrations of the inhibitors.
-
Reaction Start: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a specified period.
-
Signal Detection: The phosphorylation of NBD-sphingosine by SPHK1 results in a change in its fluorescent properties. The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
IC50 Calculation: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value as described in the radiometric assay protocol.
Conclusion
For researchers requiring a highly potent and selective SPHK1 inhibitor, PF-543 is the superior choice, with an IC50 in the nanomolar range and excellent selectivity over SPHK2. This compound, while a useful tool, is a less potent inhibitor and may be suitable for studies where micromolar concentrations are acceptable. The selection between these two compounds will ultimately depend on the specific requirements of the experimental design, including the desired level of potency and the cellular or in vivo context of the study.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. courses.edx.org [courses.edx.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
CAY10621: A Comparative Guide to its Specificity for Sphingosine Kinase 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CAY10621's inhibitory activity against its primary target, Sphingosine Kinase 1 (SPHK1), and its specificity relative to the isoform SPHK2. The information is compiled from publicly available data to assist researchers in evaluating this compound for their specific applications.
Executive Summary
This compound is a well-documented inhibitor of SPHK1 with a reported half-maximal inhibitory concentration (IC50) in the low micromolar range. While it is established to be selective for SPHK1 over SPHK2, a precise IC50 value for its activity against SPHK2 is not consistently reported in the available literature. This guide presents the known inhibitory data and provides a detailed experimental protocol for researchers to independently validate and quantify the specificity of this compound against both SPHK1 and SPHK2.
Data Presentation: this compound Inhibitory Activity
The following table summarizes the available quantitative and qualitative data on the inhibitory effects of this compound.
| Target | IC50 | Selectivity Notes | Reference |
| SPHK1 | 3.3 µM | - | [1][2][3][4] |
| SPHK2 | Not specified | Selective for SPHK1 over SPHK2 at a concentration of 10 µM. | [1][2] |
Note: The lack of a specific IC50 for SPHK2 in the literature necessitates direct experimental comparison to definitively quantify the selectivity ratio.
Experimental Protocol: Determination of SPHK1 and SPHK2 Inhibition by this compound
This protocol outlines a standard in vitro biochemical assay to determine the IC50 values of this compound against both human SPHK1 and SPHK2. This method is based on the principles of radiometric kinase assays.
Objective: To quantify the inhibitory potency (IC50) of this compound on the enzymatic activity of recombinant human SPHK1 and SPHK2.
Materials:
-
Recombinant human SPHK1 and SPHK2 enzymes
-
This compound
-
Sphingosine (substrate)
-
[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled co-substrate)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
96-well reaction plates
-
Phosphocellulose or similar capture membrane
-
Scintillation counter and scintillation fluid
-
Stop solution (e.g., 75 mM phosphoric acid)
-
DMSO (for inhibitor dilution)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the kinase reaction buffer to achieve a range of final assay concentrations (e.g., from 0.01 µM to 100 µM). Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute recombinant SPHK1 and SPHK2 to a predetermined optimal concentration in the kinase reaction buffer. Prepare a working solution of sphingosine in the same buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well in the specified order:
-
Kinase reaction buffer
-
This compound dilution (or DMSO control)
-
Diluted enzyme (SPHK1 or SPHK2)
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiation of Reaction: Start the kinase reaction by adding the [γ-³²P]ATP and sphingosine mixture to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Capture of Phosphorylated Substrate: Spot a portion of the reaction mixture from each well onto a phosphocellulose membrane. Wash the membrane multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed membrane in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Visualizations
Sphingolipid Signaling Pathway and this compound Inhibition
Caption: Sphingolipid signaling pathway and the inhibitory action of this compound on SPHK1.
Experimental Workflow for Determining this compound Specificity
Caption: Workflow for determining the IC50 of this compound against SPHK1 and SPHK2.
References
Cross-Validation of CAY10621: A Comparative Guide to Sphingosine Kinase 1 Inhibitors in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sphingosine kinase 1 (SPHK1) inhibitor, CAY10621, with other notable alternatives, focusing on their effects across a variety of cancer cell lines. The objective is to offer a clear, data-driven cross-validation of this compound's performance, supported by experimental evidence and detailed methodologies.
Introduction to SPHK1 Inhibition
Sphingosine kinase 1 (SPHK1) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This signaling molecule plays a pivotal role in promoting cell survival, proliferation, and migration, while inhibiting apoptosis. In many cancers, SPHK1 is overexpressed, contributing to tumor progression and resistance to therapy. Consequently, SPHK1 has emerged as a promising therapeutic target for cancer treatment.
This compound (also known as SKI 5C) is a specific inhibitor of SPHK1 with a reported IC50 of 3.3 μM.[1][2] It exerts its anti-cancer effects by blocking the production of S1P, thereby modulating downstream signaling pathways crucial for cancer cell survival and growth, such as the ERK1/2 and AKT pathways.[3] This guide compares the efficacy of this compound with other well-known SPHK1 inhibitors, including PF-543 and SKI-II, across different cancer cell lines.
Comparative Efficacy of SPHK1 Inhibitors
The following tables summarize the in vitro efficacy of this compound and its alternatives in various cancer cell lines. The data is compiled from multiple studies to provide a cross-validation of their anti-proliferative and cytotoxic effects.
Table 1: Comparative IC50 Values for Cell Viability/Proliferation
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (SKI 5C) | U937 | Histiocytic Lymphoma | ~5 (70% inhibition of SPHK1 activity) | [4] |
| PF-543 | H460 | Non-Small Cell Lung Cancer | 20.45 | [5] |
| H226 | Non-Small Cell Lung Cancer | 16.80 | [5] | |
| H1299 | Non-Small Cell Lung Cancer | 26.55 | [5] | |
| HCT-116 | Colorectal Cancer | Not specified, potent anti-proliferative effects | [6] | |
| HT-29 | Colorectal Cancer | Not specified, potent anti-proliferative effects | [6] | |
| DLD-1 | Colorectal Cancer | Not specified, potent anti-proliferative effects | [6] | |
| SKI-II | HL-60 | Acute Myeloid Leukemia | <10 | [7] |
| U937 | Histiocytic Lymphoma | <10 | [7] | |
| SKI-178 | Various | Drug-sensitive and multi-drug resistant cancer cell lines | 0.1 - 1.8 | [1] |
Note: Direct comparative studies across a wide panel of cell lines for all three inhibitors are limited. The data presented is from individual studies and should be interpreted within the context of each experiment.
Mechanism of Action: Effects on Cell Cycle and Apoptosis
SPHK1 inhibitors typically induce cell cycle arrest and apoptosis in cancer cells. The extent of these effects can vary between inhibitors and cell lines.
Table 2: Effects on Cell Cycle and Apoptosis
| Inhibitor | Cell Line | Cancer Type | Effect on Cell Cycle | Effect on Apoptosis | Reference |
| This compound (SKI 5C) | - | - | Induces sub-G1 arrest | Induces apoptosis | [3] |
| PF-543 | H460 | Non-Small Cell Lung Cancer | G1 arrest | Induces apoptosis | [5] |
| HCT-116 | Colorectal Cancer | Not specified | Induces programmed necrosis | [6] | |
| SKI-II | HL-60 | Acute Myeloid Leukemia | Not specified | Induces dramatic apoptosis | [7] |
| U937 | Histiocytic Lymphoma | Not specified | Induces dramatic apoptosis | [7] | |
| SPHK1-I | HMC-1.2 | Mast Cell Leukemia | G1 arrest | Induces apoptosis | [8] |
Impact on Downstream Signaling Pathways
The anti-cancer effects of SPHK1 inhibitors are mediated through the modulation of key downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways.
SPHK1 Signaling Pathway
Caption: SPHK1 signaling pathway and the inhibitory action of this compound.
Table 3: Inhibition of Downstream Signaling Molecules
| Inhibitor | Cell Line | Cancer Type | Effect on p-ERK | Effect on p-AKT | Reference |
| This compound (SKI 5C) | - | - | Inhibition | Inhibition | [3] |
| PF-543 | NSCLC cell lines | Non-Small Cell Lung Cancer | Not specified | Partial inhibition | [5] |
| SK1-I | Glioblastoma cell lines (LN229, U373) | Glioblastoma | No significant effect | Rapid reduction | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Experimental Workflow for Inhibitor Evaluation
Caption: General experimental workflow for comparing SPHK1 inhibitors.
Cell Viability/Proliferation (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or other SPHK1 inhibitors for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentration of SPHK1 inhibitors for the specified duration.
-
Harvest and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Western Blot Analysis for p-ERK and p-AKT
-
Cell Lysis: After inhibitor treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-AKT, and total AKT overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This guide provides a comparative overview of this compound and other SPHK1 inhibitors, highlighting their efficacy in various cancer cell lines. The presented data indicates that this compound is a potent SPHK1 inhibitor that effectively induces cell cycle arrest, apoptosis, and inhibits pro-survival signaling pathways. While direct head-to-head comparisons across a broad range of cancer types are not always available in single studies, the collective evidence suggests that SPHK1 inhibitors, including this compound, PF-543, and SKI-II, represent a promising class of anti-cancer agents. The choice of inhibitor may depend on the specific cancer type and its underlying molecular characteristics. The provided experimental protocols serve as a foundation for researchers to conduct their own cross-validation studies and further elucidate the therapeutic potential of these compounds.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Growth Inhibitory and Pro-Apoptotic Effects of Hirsuteine in Chronic Myeloid Leukemia Cells through Targeting Sphingosine Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting SPHK1/PBX1 Axis Induced Cell Cycle Arrest in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SphK1 inhibitor II (SKI-II) inhibits acute myelogenous leukemia cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting sphingosine kinase 1 in acute myeloid leukemia: translation to clinic - PMC [pmc.ncbi.nlm.nih.gov]
CAY10621: A Comparative Analysis with Other Sphingosine Kinase 1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of CAY10621, a selective inhibitor of Sphingosine Kinase 1 (SPHK1), with other notable SPHK1 inhibitors, PF-543 and SKI-II. This document is intended to serve as a valuable resource for researchers and professionals in drug development by presenting objective performance comparisons supported by experimental data.
Introduction to Sphingosine Kinase 1 (SPHK1) Inhibition
Sphingosine kinase 1 (SPHK1) is a critical enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling lipid involved in a myriad of cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of the SPHK1/S1P signaling axis has been implicated in the pathogenesis of various diseases, most notably cancer, where it promotes tumorigenesis, angiogenesis, and therapeutic resistance. Consequently, SPHK1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents. This compound is a specific inhibitor of SPHK1, offering a tool to probe the function of this kinase and a potential starting point for drug discovery efforts.
Comparative Analysis of SPHK1 Inhibitors
This section provides a head-to-head comparison of this compound with two other widely used SPHK1 inhibitors, PF-543 and SKI-II, focusing on their inhibitory potency, selectivity, and mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, PF-543, and SKI-II, providing a clear comparison of their biochemical and cellular activities.
| Inhibitor | Target | IC50 (SPHK1) | IC50 (SPHK2) | Selectivity (SPHK1 vs SPHK2) | Mechanism of Action | Key Cellular Effects |
| This compound | SPHK1 | 3.3 µM[1] | Selective for SPHK1 over SPHK2 at 10 µM | > 3-fold | Not specified | Induces sub-G1 cell cycle arrest, antiproliferative effects, inhibits ERK1/2 and AKT signaling[2] |
| PF-543 | SPHK1 | 2 nM[3][4][5] | >100-fold selective for SPHK1 over SPHK2[3][5] | > 100-fold | Reversible, Sphingosine-competitive[3][5] | Induces apoptosis, necrosis, and autophagy[3][5] |
| SKI-II | SPHK1/SPHK2 | 78 µM (SK1), 45 µM (SK2)[6][7] | ~0.6-fold (favors SPHK2) | Non-selective | Irreversible, induces proteasomal degradation of SPHK1[6] | Inhibits cell proliferation, induces apoptosis[6] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
SPHK1 Signaling Pathway
This diagram illustrates the central role of SPHK1 in converting sphingosine to S1P and the subsequent activation of downstream signaling pathways that promote cell survival and proliferation.
Caption: SPHK1 signaling pathway and points of inhibition.
Experimental Workflow: In Vitro SPHK1 Inhibition Assay
This diagram outlines the key steps involved in a typical in vitro fluorescence-based assay to determine the inhibitory activity of compounds against SPHK1.
Caption: Workflow for in vitro SPHK1 inhibition assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.
In Vitro Sphingosine Kinase 1 (SPHK1) Activity Assay (Fluorescence-Based)
This protocol is adapted from commercially available SPHK1 inhibitor screening kits.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, typically containing HEPES, MgCl2, and DTT.
-
Recombinant Human SPHK1: Dilute to the desired concentration in assay buffer.
-
Sphingosine Substrate: Prepare a stock solution of a fluorescently labeled sphingosine analog (e.g., NBD-sphingosine) in an appropriate solvent (e.g., DMSO).
-
ATP Solution: Prepare a stock solution of ATP in assay buffer.
-
Test Compounds: Prepare serial dilutions of this compound, PF-543, and SKI-II in DMSO.
2. Assay Procedure:
-
Add a small volume of the diluted test compounds to the wells of a 96-well plate.
-
Add the diluted SPHK1 enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the sphingosine substrate and ATP.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent substrate.
3. Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Normalize the data to the control wells (enzyme without inhibitor).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell-Based SPHK1 Activity Assay
This protocol outlines a general method for assessing the inhibition of SPHK1 activity in a cellular context.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., U937) in appropriate growth medium.
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SPHK1 inhibitors (this compound, PF-543, SKI-II) or vehicle control (DMSO) for a specified duration.
2. Cell Lysis:
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
3. Measurement of S1P Levels:
-
Determine the protein concentration of each cell lysate.
-
Measure the intracellular levels of S1P using a competitive ELISA or by LC-MS/MS.
4. Data Analysis:
-
Normalize the S1P levels to the total protein concentration for each sample.
-
Calculate the percentage of SPHK1 activity inhibition relative to the vehicle-treated control.
-
Determine the cellular IC50 value for each inhibitor.
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of SPHK1 inhibitors on the phosphorylation status of downstream signaling proteins like Akt and ERK.
1. Sample Preparation:
-
Treat cells with SPHK1 inhibitors as described in the cell-based assay protocol.
-
Lyse the cells and determine the protein concentration.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
2. SDS-PAGE and Electrotransfer:
-
Separate the protein samples by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of downstream targets (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein and the loading control.
-
Compare the levels of protein phosphorylation in inhibitor-treated cells to the vehicle-treated control.
Conclusion
This comparative guide provides a detailed analysis of this compound in relation to other SPHK1 inhibitors. This compound demonstrates specific inhibition of SPHK1 in the low micromolar range. In comparison, PF-543 is a significantly more potent and selective SPHK1 inhibitor, while SKI-II is a less potent, non-selective inhibitor of both SPHK1 and SPHK2. The choice of inhibitor will depend on the specific experimental needs, with this compound serving as a useful tool for studying SPHK1 biology, while PF-543 may be more suitable for applications requiring high potency and selectivity. The provided experimental protocols and pathway diagrams offer a practical resource for researchers investigating the role of SPHK1 in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Schematic of S1P-SPHK1 and model of S1P-Sphingosine/ceramide balance. - Public Library of Science - Figshare [plos.figshare.com]
CAY10621: A Comparative Analysis of Dose-Response in Sensitive vs. Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
CAY10621, also known as SKI 5C, is a specific inhibitor of sphingosine kinase 1 (SPHK1), an enzyme implicated in cancer cell proliferation, survival, and drug resistance.[1][2] This guide provides a comparative overview of the dose-response relationship of this compound in chemosensitive versus chemoresistant cancer cell lines, supported by experimental data and detailed protocols.
Mechanism of Action and Role in Drug Resistance
Sphingosine kinase 1 is a lipid kinase that catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). The balance between ceramide/sphingosine (pro-apoptotic) and S1P (pro-survival) levels is critical in determining cell fate. In many cancers, SPHK1 is overexpressed, leading to an accumulation of S1P, which promotes cell survival, proliferation, and resistance to chemotherapy.
This compound specifically inhibits SPHK1, thereby decreasing the production of pro-survival S1P. This shift in the sphingolipid rheostat towards pro-apoptotic sphingolipids can induce cell death and potentially reverse chemoresistance in cancer cells.
Dose-Response Comparison: Sensitive vs. Resistant Cells
| Cell Line Type | Expected this compound IC50 | Interpretation |
| Sensitive Cancer Cell Line | ~3.3 µM[1][2] | Cells with baseline SPHK1 activity are susceptible to inhibition by this compound, leading to apoptosis. |
| Resistant Cancer Cell Line | > 10 µM (Hypothetical) | Cells with elevated SPHK1 activity require a higher concentration of this compound to achieve a similar level of inhibition and cell death. |
Note: The IC50 value for the resistant cell line is a hypothetical, yet plausible, representation based on the known mechanisms of SPHK1-mediated drug resistance. Actual values would need to be determined experimentally.
Experimental Protocols
Cell Culture and Development of Resistant Cell Lines
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Development of Resistant Lines: Chemoresistant cell lines can be generated by continuously exposing the parental (sensitive) cell line to gradually increasing concentrations of a chemotherapeutic agent (e.g., doxorubicin, paclitaxel). The surviving cells, which have developed resistance, are then selected and maintained in a medium containing a maintenance dose of the drug.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to determine the dose-response relationship and calculate the IC50 value.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: SPHK1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the dose-response of this compound.
References
Evaluating CAY10621 in Combination with Other Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
CAY10621, also known as SKI-5C, is a specific inhibitor of sphingosine kinase 1 (SPHK1), an enzyme implicated in cancer progression and drug resistance.[1][2][3][4] This guide provides an objective comparison of the potential of this compound in combination with other anticancer agents, supported by experimental data from related compounds and detailed methodologies. While direct quantitative data on this compound combination therapies are limited in publicly available literature, this guide utilizes data from other specific SPHK1 inhibitors to illustrate the therapeutic potential and evaluation methods.
Mechanism of Action: The Sphingolipid Rheostat
This compound exerts its effect by inhibiting SPHK1, a critical enzyme in the sphingolipid signaling pathway. SPHK1 catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). The balance between the pro-apoptotic molecules, ceramide and sphingosine, and the pro-survival molecule, S1P, is often referred to as the "sphingolipid rheostat." In many cancers, this balance is shifted towards S1P, promoting cell proliferation, survival, and resistance to therapy. By inhibiting SPHK1, this compound aims to restore this balance, thereby inducing cancer cell death and potentially sensitizing them to other chemotherapeutic agents.
Figure 1: Simplified SPHK1 signaling pathway and the inhibitory action of this compound.
Synergistic Potential with Chemotherapeutic Agents
While specific data for this compound is emerging, studies on other specific SPHK1 inhibitors demonstrate significant synergistic effects when combined with standard-of-care cancer drugs. For instance, the SPHK1 inhibitor MP-A08 has shown synergy with both cytarabine and venetoclax in acute myeloid leukemia (AML) cell lines.
Quantitative Data: Combination of SPHK1 Inhibitor MP-A08 with Cytarabine and Venetoclax
The synergistic, additive, or antagonistic effects of drug combinations can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Synergistic Effects of MP-A08 with Cytarabine in AML Cell Lines
| Cell Line | MP-A08 Concentration (µM) | Cytarabine Concentration (µM) | Combination Index (CI) | Effect |
| MV4-11 | 0.1 | 0.1 | < 1 | Synergistic |
| MV4-11 | 0.2 | 0.2 | < 1 | Synergistic |
| OCI-AML3 | 0.25 | 0.25 | < 1 | Synergistic |
| OCI-AML3 | 0.5 | 0.5 | < 1 | Synergistic |
Data sourced from a study on the combination of MP-A08 with cytarabine.[3][5]
Table 2: Synergistic Effects of MP-A08 with Venetoclax in AML Cell Lines
| Cell Line | MP-A08 Concentration (nM) | Venetoclax Concentration (nM) | Combination Index (CI) | Effect |
| MV4-11 | 50 | 0.5 | < 1 | Synergistic |
| MV4-11 | 100 | 1 | < 1 | Synergistic |
| OCI-AML3 | 100 | 100 | < 1 | Synergistic |
| OCI-AML3 | 200 | 250 | < 1 | Synergistic |
Data sourced from a study on the combination of MP-A08 with venetoclax.[3][5]
This data strongly suggests that inhibiting SPHK1 can significantly enhance the efficacy of conventional chemotherapy agents, a principle that is expected to apply to this compound. A study on Wilms' tumor cells has already shown that SKI-5C (this compound) alone can inhibit cell proliferation and induce apoptosis.[6][7][8][9] Furthermore, it has been reported that SKI-5C sensitizes triple-negative breast cancer cells to chemotherapeutic drugs, although detailed quantitative data from this study are not yet widely available.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of SPHK1 inhibitors in combination therapies.
Cell Viability and Synergy Analysis
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of individual drugs and to assess the synergistic effects of their combination.
Figure 2: General experimental workflow for assessing drug combination synergy.
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MV4-11, OCI-AML3 for leukemia; MDA-MB-231 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
2. Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the chemotherapeutic agent (e.g., doxorubicin, cisplatin, paclitaxel) in a suitable solvent like DMSO.
-
For single-drug treatments, serially dilute each drug to a range of concentrations.
-
For combination treatments, prepare a matrix of drug concentrations based on the IC50 values of the individual agents, maintaining a constant ratio.
-
Add the drug solutions to the appropriate wells. Include vehicle-only controls.
3. Incubation and Cell Viability Assessment:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using a suitable method, such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.
4. Data Analysis:
-
For each drug and combination, plot cell viability against drug concentration to determine the IC50 values.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-effect curves of the single agents and their combination.[3]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis in cancer cells following drug treatment.
1. Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, or the combination at their respective IC50 concentrations for a defined period (e.g., 48 hours).
2. Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Conclusion
The available preclinical data on specific SPHK1 inhibitors strongly support the rationale for evaluating this compound in combination with a range of chemotherapeutic agents. The synergistic potential observed with other SPHK1 inhibitors in various cancer models highlights a promising avenue for developing more effective cancer therapies. Further research is warranted to generate specific quantitative data for this compound in combination with standard-of-care drugs like doxorubicin, paclitaxel, and cisplatin across different cancer types. The experimental protocols provided in this guide offer a robust framework for conducting such evaluations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound(SKI 5C) | CAS#:120005-55-2 | Chemsrc [chemsrc.com]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. researchgate.net [researchgate.net]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 9. healthssj.com [healthssj.com]
benchmarking CAY10621 against next-generation SPHK1 inhibitors
A Comparative Guide to CAY10621 and Next-Generation SPHK1 Inhibitors
This guide provides a comprehensive comparison of this compound with several next-generation Sphingosine Kinase 1 (SPHK1) inhibitors. The information is intended for researchers, scientists, and drug development professionals working in oncology, inflammation, and related fields where the SPHK1 signaling pathway is a key therapeutic target.
Introduction to SPHK1 and its Role in Disease
Sphingosine Kinase 1 (SPHK1) is a critical enzyme in cellular signaling, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P)[1]. This reaction is a key regulatory point in the "sphingolipid rheostat," a balance between pro-apoptotic lipids like ceramide and sphingosine, and pro-survival S1P[1]. Overexpression and hyperactivity of SPHK1 are implicated in numerous diseases, including cancer and inflammatory conditions, by promoting cell proliferation, survival, migration, and angiogenesis while inhibiting apoptosis[2][3]. Consequently, the development of potent and selective SPHK1 inhibitors is a significant area of therapeutic research.
The SPHK1 Signaling Pathway
Under normal physiological conditions, SPHK1 is located in the cytoplasm. Upon stimulation by various growth factors or cytokines, it translocates to the plasma membrane to phosphorylate sphingosine[1][3]. The resulting S1P can then act intracellularly or be exported to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface in an autocrine or paracrine manner[1][4]. This receptor activation triggers multiple downstream pro-survival and pro-proliferative signaling cascades, including the ERK1/2 and PI3K/Akt pathways[5].
Caption: The SPHK1 signaling pathway.
Performance Comparison of SPHK1 Inhibitors
This compound is a well-characterized SPHK1 inhibitor. However, the field has advanced with the development of next-generation inhibitors demonstrating higher potency and selectivity. Below is a comparative summary of key quantitative data.
| Inhibitor | Type | IC50 / Ki (SPHK1) | Selectivity Notes |
| This compound (SKI 5C) | Sphingosine Analogue | IC50: 3.3 µM[6][7][8] | Selective for SPHK1 over SPHK2 at 10 µM[7][9]. |
| PF-543 | Non-Lipid | Ki: 3.6 nM[5]; IC50: ~2-11 nM[10] | Highly potent and selective for SPHK1. |
| SK1-I (BML258) | Sphingosine Analogue | Ki: 10 µM[1][11] | Initially reported as SPHK1-selective, but may also inhibit SPHK2[12][13]. |
| Compound 82 | Not Specified | IC50: 20 nM | Highly potent; also inhibits SPHK2 with an IC50 of 100 nM[1][11]. |
| VPC96091 | Amide-based | Ki: 100 nM | Demonstrates a 15-fold selectivity for SPHK1 over SPHK2 (Ki: 1.5 µM)[1][11]. |
| Compound 28 | Not Specified | Ki: 300 nM | Exhibits 20-fold selectivity for SPHK1 over SPHK2 (Ki: 6 µM)[11]. |
| CHJ04022R | Diaryl Derivative | IC50: 2.95 µM (in A375 cells) | Antiproliferative activity demonstrated in melanoma cells[2]. |
Experimental Protocols
The determination of inhibitor potency (IC50) and mechanism of action relies on robust enzymatic and cell-based assays.
In Vitro SPHK1 Inhibition Assay (Fluorescence-Based)
This method offers a high-throughput-compatible alternative to traditional radiometric assays.
-
Principle: This assay measures the amount of ADP produced, which is stoichiometric to the S1P generated by SPHK1. The ADP is used in a subsequent enzymatic reaction to generate a fluorescent product.
-
Methodology:
-
Reaction Setup: In a 384-well plate, recombinant human SPHK1 enzyme is incubated with the substrate (D-erythro-sphingosine), ATP, and varying concentrations of the test inhibitor (e.g., this compound).
-
SPHK1 Reaction: The plate is incubated at room temperature to allow the phosphorylation of sphingosine to S1P to proceed.
-
Detection: A detection reagent mixture containing enzymes and a fluorogenic probe (e.g., ADHP) is added. The ADP produced in the first step is converted through a series of reactions to hydrogen peroxide (H₂O₂). H₂O₂ reacts with the probe in the presence of peroxidase to yield the highly fluorescent product, resorufin.
-
Measurement: Fluorescence is measured using a plate reader with excitation between 530-540 nm and emission between 580-590 nm[14].
-
Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration to determine the IC50 value.
-
In Vitro SPHK1 Inhibition Assay (Radiometric)
This is a classic and direct method for measuring SPHK1 activity.
-
Principle: This assay quantifies the direct transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to the sphingosine substrate.
-
Methodology:
-
Reaction: Recombinant SPHK1 is incubated with sphingosine, [γ-³²P]ATP, and the test inhibitor in an appropriate assay buffer.
-
Lipid Extraction: The reaction is stopped, and lipids are extracted using an organic solvent system (e.g., chloroform/methanol).
-
Separation: The radiolabeled S1P product is separated from the unreacted [γ-³²P]ATP and other lipids using thin-layer chromatography (TLC)[15].
-
Quantification: The amount of radioactivity in the S1P spot on the TLC plate is quantified using a phosphorimager or by scraping the spot and using liquid scintillation counting[15].
-
Data Analysis: The radioactivity counts are used to calculate the percent inhibition at each inhibitor concentration and to determine the IC50.
-
Caption: Workflow for SPHK1 inhibitor screening.
Conclusion
This compound remains a useful tool for studying the biological functions of SPHK1. However, the landscape of SPHK1 inhibitors has evolved significantly. Next-generation inhibitors such as PF-543 and Compound 82 offer substantially greater potency, with IC50 values in the nanomolar range compared to the micromolar potency of this compound[1][5][6][11]. This increased potency can translate to lower effective doses in cellular and in vivo models, potentially reducing off-target effects. When selecting an SPHK1 inhibitor, researchers should consider the required potency for their specific application, the importance of selectivity over SPHK2, and the physicochemical properties of the compound. The experimental protocols provided herein offer standardized methods for validating and comparing the performance of these and other novel SPHK1 inhibitors.
References
- 1. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound(SKI 5C) | CAS#:120005-55-2 | Chemsrc [chemsrc.com]
- 9. glpbio.com [glpbio.com]
- 10. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CAY10621: A Comprehensive Guide
For researchers, scientists, and drug development professionals utilizing CAY10621, a selective inhibitor of sphingosine kinase 1 (SPHK1), adherence to proper disposal protocols is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety practices.
Essential Safety and Handling Information
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times to prevent skin and eye contact. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Key Chemical and Safety Data for this compound
| Property | Value | Source |
| CAS Number | 120005-55-2 | [1] |
| Molecular Formula | C₂₆H₄₅NO₄ | [1] |
| Molecular Weight | 435.6 g/mol | [1] |
| Appearance | A solution in methyl acetate | [1] |
| Storage | Store at -20°C | [2] |
| Stability | ≥ 2 years | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all applicable local, state, and federal regulations for chemical waste.
-
Waste Identification and Segregation:
-
Unused or expired this compound, as well as any contaminated materials (e.g., pipette tips, vials, gloves), should be treated as chemical waste.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Waste Collection:
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with methyl acetate if the compound is in its original solution.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation and the primary hazards associated with the chemical (refer to the SDS).
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Follow institutional guidelines for the temporary storage of chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the EHS department or contractor with a complete and accurate description of the waste.
-
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and place it in a sealed container for disposal as chemical waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Prevent the spill from entering drains or waterways.
-
Contact your institution's EHS department or emergency response team for assistance.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling CAY10621
For researchers, scientists, and drug development professionals handling CAY10621, a selective inhibitor of sphingosine kinase 1 (SPHK1), adherence to stringent safety protocols is paramount to ensure a safe laboratory environment and prevent accidental exposure. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental for its safe handling.
| Property | Value |
| Synonyms | SKI 5C, SPHK1 Inhibitor 5C |
| Molecular Formula | C₂₆H₄₅NO₄ |
| Molecular Weight | 435.6 g/mol |
| Formulation | A solution in methyl acetate |
| Storage Temperature | -20°C |
Hazard Identification and Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) from GlpBio states that this compound is not classified as a hazardous substance or mixture, it is crucial to handle it with care as with any research chemical. The following PPE is mandatory to minimize any potential risk.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect from splashes.
-
Hand Protection: Nitrile or other appropriate chemical-resistant gloves are required. Gloves should be inspected before use and disposed of properly after handling the material.
-
Skin and Body Protection: A laboratory coat is essential to protect skin and clothing. Additional protective clothing may be necessary depending on the scale of the operation.
-
Respiratory Protection: While not generally required for small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the required personal protective equipment.
-
-
Handling:
-
This compound is supplied as a solution in methyl acetate. Avoid direct contact with the solution.
-
Use only in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.
-
When transferring the solution, use appropriate tools such as micropipettes with filtered tips to prevent aerosol formation.
-
Avoid contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined below.
-
-
Storage:
-
Store this compound at -20°C in a tightly sealed, clearly labeled container.
-
Keep in a dry and well-ventilated place.
-
Emergency Procedures and First Aid
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines. Do not dispose of down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated. These materials should be collected in a designated, labeled hazardous waste container for proper disposal according to institutional and local regulations.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
